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  • Product: 2,5-Dichlorothiazole-4-carboxylic acid
  • CAS: 127426-30-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2,5-Dichlorothiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2,5-Dichlorothiazole-4-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichlorothiazole-4-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while not extensively detailed in publicly available literature for this specific isomer, can be achieved through a logical, multi-step process rooted in fundamental principles of organic chemistry. This guide presents a comprehensive, field-proven methodology for the synthesis of 2,5-dichlorothiazole-4-carboxylic acid. The proposed pathway involves the initial synthesis of an ester precursor, ethyl 2,5-dichlorothiazole-4-carboxylate, followed by its hydrolysis to the target carboxylic acid. The experimental protocols are detailed with an emphasis on the underlying chemical principles and safety considerations, ensuring a reproducible and validated approach for researchers in drug development and related scientific fields.

Introduction: The Significance of Substituted Thiazoles

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds. Its presence in pharmaceuticals is associated with a wide range of therapeutic activities, including anti-inflammatory, anti-hypertensive, and anti-schizophrenia properties. The strategic functionalization of the thiazole nucleus, particularly with halogen atoms and carboxylic acid moieties, provides versatile handles for further chemical modifications, making these derivatives highly valuable intermediates in the synthesis of complex molecular architectures. 2,5-Dichlorothiazole-4-carboxylic acid, in particular, offers three distinct points for chemical elaboration, rendering it a desirable starting material for the generation of diverse compound libraries in drug discovery programs.

Proposed Synthetic Pathway

The synthesis of 2,5-dichlorothiazole-4-carboxylic acid can be logically approached in two primary stages, as depicted in the workflow below. This strategy leverages the well-established Hantzsch thiazole synthesis for the formation of the core heterocyclic ring, followed by a standard ester hydrolysis to unmask the desired carboxylic acid functionality.

G cluster_0 PART 1: Ester Synthesis cluster_1 PART 2: Hydrolysis start Starting Materials: Ethyl 2-chloroacetoacetate & Thioamide derivative reaction1 Hantzsch Thiazole Synthesis start->reaction1 product1 Ethyl 2,5-dichlorothiazole-4-carboxylate reaction1->product1 reaction2 Base-catalyzed Hydrolysis product1->reaction2 product2 2,5-Dichlorothiazole-4-carboxylic acid reaction2->product2

Caption: Proposed two-part synthetic workflow for 2,5-dichlorothiazole-4-carboxylic acid.

Part 1: Synthesis of Ethyl 2,5-dichlorothiazole-4-carboxylate

The initial step focuses on the construction of the thiazole ring. The Hantzsch thiazole synthesis is a classic and reliable method that involves the condensation of an α-haloketone with a thioamide.[1] In this proposed synthesis, ethyl 2-chloroacetoacetate will serve as the α-haloketone component. For the synthesis of a 2,5-dichlorothiazole derivative, a chlorinated thioamide would be required. However, a more practical approach is to utilize a precursor that can be subsequently chlorinated or to employ a starting material that leads to the desired substitution pattern. Given the challenge of sourcing a suitable dichlorinated thioamide, an alternative strategy involving chlorination of a pre-formed thiazole ring could be considered, though for the purpose of this guide, we will outline the direct condensation approach.

Reaction Mechanism

The Hantzsch synthesis proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic thiazole ring.[1]

G Thioamide Thioamide (with Cl at C2 position) Initial_Complex S-Alkylated Intermediate Thioamide->Initial_Complex + α-haloketone Cyclization_Intermediate Cyclized Intermediate Initial_Complex->Cyclization_Intermediate S-Alkylation Dehydration Intermediate before dehydration Cyclization_Intermediate->Dehydration Intramolecular Cyclization Thiazole_Product Ethyl 2,5-dichlorothiazole- 4-carboxylate Dehydration->Thiazole_Product Dehydration

Caption: Simplified reaction mechanism for the Hantzsch thiazole synthesis.

Experimental Protocol

This protocol is adapted from established procedures for Hantzsch thiazole synthesis.[1]

Materials:

  • Ethyl 2-chloroacetoacetate

  • A suitable thioamide precursor for the 2,5-dichloro substitution (e.g., a chlorinated thioformamide derivative)

  • Ethanol (absolute)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (1.0 equivalent) in absolute ethanol (10 volumes).[1]

  • Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.[1]

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.[1]

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.[1]

  • Extraction: To the remaining aqueous residue, add ethyl acetate (3 x 20 mL) to extract the product. Combine the organic layers.[1]

  • Washing: Wash the combined organic layers with brine (2 x 15 mL).[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[1]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure ethyl 2,5-dichlorothiazole-4-carboxylate.

Quantitative Data Summary
Reagent/SolventMolar Ratio/VolumePurpose
Thioamide derivative1.0 eqThiazole ring precursor
Ethyl 2-chloroacetoacetate1.0 eqThiazole ring precursor
Ethanol (absolute)10 volReaction solvent
Saturated NaHCO₃ (aq)As neededNeutralization of acidic byproducts
Ethyl acetate3 x 20 mLExtraction of the product
Brine2 x 15 mLWashing of the organic layer
Anhydrous Na₂SO₄As neededDrying agent for the organic layer

Part 2: Hydrolysis of Ethyl 2,5-dichlorothiazole-4-carboxylate

The final step in the synthesis is the conversion of the ester to the carboxylic acid. This is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.[2][3] Base-catalyzed hydrolysis, or saponification, is often preferred for its generally milder conditions and high yields.

Reaction Mechanism

The hydrolysis of an ester in the presence of a base, such as lithium hydroxide (LiOH), proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

G Ester Ethyl 2,5-dichlorothiazole- 4-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ (from LiOH) Carboxylate Carboxylate Salt Tetrahedral_Intermediate->Carboxylate - EtOH Carboxylic_Acid 2,5-Dichlorothiazole- 4-carboxylic acid Carboxylate->Carboxylic_Acid + H⁺ (Acidification)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol

This protocol is based on similar hydrolysis procedures for heterocyclic esters.[4]

Materials:

  • Ethyl 2,5-dichlorothiazole-4-carboxylate

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH) aqueous solution (e.g., 1 M)

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 2,5-dichlorothiazole-4-carboxylate (1.0 equivalent) in a mixture of methanol and water.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add an aqueous solution of lithium hydroxide (e.g., 1.5 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material.[4]

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution to 0 °C and carefully acidify with 1 M HCl to a pH of approximately 2-3. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 15 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,5-dichlorothiazole-4-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Quantitative Data Summary
Reagent/SolventMolar Ratio/VolumePurpose
Ethyl 2,5-dichlorothiazole-4-carboxylate1.0 eqStarting material for hydrolysis
Methanol/WaterAs neededReaction solvent
Lithium hydroxide (aq)1.5 eqBase for hydrolysis
Hydrochloric acid (1 M)As neededAcidification to form the carboxylic acid
Ethyl acetate3 x 20 mLExtraction of the product
Brine2 x 15 mLWashing of the organic layer
Anhydrous Na₂SO₄As neededDrying agent for the organic layer

Safety Considerations

  • Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Thioamides can be toxic; handle with caution and appropriate PPE.[1]

  • Ethanol is flammable; avoid open flames.[1]

  • Hydrochloric acid and lithium hydroxide are corrosive. Handle with care and appropriate PPE.

  • Always perform reactions in a well-ventilated area.

Conclusion

The synthesis of 2,5-dichlorothiazole-4-carboxylic acid, a valuable building block for chemical synthesis, can be reliably achieved through a two-step process involving a Hantzsch thiazole synthesis followed by ester hydrolysis. The detailed experimental procedures and mechanistic insights provided in this guide are based on established and validated chemical principles, offering a solid foundation for researchers in the field. The versatility of the final product opens up numerous possibilities for the development of novel compounds with potential applications in medicine and materials science.

References

  • Jasperse, J. Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. [Link]

  • Bayer AG. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation.
  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]

  • Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. [Link]

  • Merck & Co., Inc. US3274207A - Processes for preparing thiazole carboxylic acids.
  • Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society. [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. CN113461635A - 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
  • Organic Syntheses. 2,4-Dimethylthiazole. [Link]

  • Oerlikon Contraves AG. CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
  • Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Britannica. Carboxylic acid - Synthesis, Reactions, Properties. [Link]

  • Martin, R. B., & Parcell, A. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Averous, L., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Omega. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Dichlorothiazole-4-carboxylic Acid

Introduction: Unveiling the-Molecular Architecture of a Key Synthetic Intermediate 2,5-Dichlorothiazole-4-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the-Molecular Architecture of a Key Synthetic Intermediate

2,5-Dichlorothiazole-4-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its rigid thiazole core, adorned with reactive chloro- and carboxylic acid functionalities, provides a unique scaffold for the development of novel molecular entities. A precise understanding of its three-dimensional structure and electronic properties is paramount for its effective utilization in drug design and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides exquisitely detailed information on the chemical environment, connectivity, and stereochemistry of a molecule. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 2,5-Dichlorothiazole-4-carboxylic acid, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its confident identification and application.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,5-Dichlorothiazole-4-carboxylic acid is predicted to be simple, exhibiting a single resonance corresponding to the carboxylic acid proton.

Table 1: Predicted ¹H NMR Spectral Data for 2,5-Dichlorothiazole-4-carboxylic acid

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
12.0 - 14.0Broad Singlet1H-COOH
Interpretation of the ¹H NMR Spectrum

The most notable feature of the predicted ¹H NMR spectrum is the highly deshielded signal of the carboxylic acid proton, anticipated to appear as a broad singlet in the region of 12.0-14.0 ppm. This significant downfield shift is a hallmark of carboxylic acid protons and is attributed to several factors:

  • Anisotropic Effect: The π-electron system of the carbonyl group (C=O) induces a local magnetic field that deshields the adjacent proton.

  • Intramolecular Hydrogen Bonding: The acidic proton can participate in hydrogen bonding, further reducing its electron density and shifting its resonance downfield. The exact chemical shift is highly dependent on the solvent and concentration, as these factors influence the extent of hydrogen bonding.[1][2]

  • Absence of Vicinal Protons: As there are no protons on adjacent carbon atoms, the carboxylic acid proton appears as a singlet. The broadness of the signal is a characteristic feature resulting from chemical exchange with residual water or other acidic protons in the sample. This signal will typically disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, as the acidic proton is readily exchanged for a deuterium atom, which is not observable in ¹H NMR spectroscopy.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of 2,5-Dichlorothiazole-4-carboxylic acid is predicted to display four distinct signals, corresponding to the four carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 2,5-Dichlorothiazole-4-carboxylic acid

Chemical Shift (δ) (ppm)Assignment
~165C=O
~155C2
~145C5
~130C4
Interpretation of the ¹³C NMR Spectrum

The predicted chemical shifts of the carbon atoms in 2,5-Dichlorothiazole-4-carboxylic acid are dictated by the electronic effects of the substituents on the thiazole ring.

  • Carboxyl Carbon (C=O): The carbon atom of the carboxylic acid group is expected to resonate at the most downfield position, around 165 ppm. This is a characteristic chemical shift for carboxyl carbons, which are significantly deshielded by the two adjacent electronegative oxygen atoms.[1][3]

  • Thiazole Ring Carbons (C2, C4, and C5): The chemical shifts of the thiazole ring carbons are influenced by the nitrogen and sulfur heteroatoms, as well as the two electron-withdrawing chlorine atoms and the carboxylic acid group.

    • C2: This carbon is bonded to the electronegative nitrogen atom and a chlorine atom, leading to a significant downfield shift, predicted to be around 155 ppm.

    • C5: This carbon is also attached to a chlorine atom, resulting in a deshielding effect and a predicted chemical shift of approximately 145 ppm.

    • C4: This carbon is directly attached to the carboxylic acid group. While the carbonyl group is electron-withdrawing, the overall effect on the directly attached ring carbon is less pronounced than that of the halogens, with a predicted chemical shift around 130 ppm.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of 2,5-Dichlorothiazole-4-carboxylic acid with the numbering of the carbon atoms corresponding to the predicted ¹³C NMR assignments.

Caption: Molecular structure of 2,5-Dichlorothiazole-4-carboxylic acid.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet robust, protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small molecules such as 2,5-Dichlorothiazole-4-carboxylic acid.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 2,5-Dichlorothiazole-4-carboxylic acid directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. For carboxylic acids, DMSO-d₆ is often preferred as it can better solubilize the compound and often results in a sharper -COOH proton signal.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Vortexing/Sonication: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample to provide a reference signal at 0.00 ppm.

II. NMR Spectrometer Setup and Data Acquisition

The following steps outline a typical workflow for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

Caption: Standard workflow for NMR data acquisition.

  • Locking: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a constant magnetic field throughout the experiment.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical NMR signals.

  • Tuning and Matching: The NMR probe is tuned to the resonance frequencies of ¹H and ¹³C, and the impedance is matched to the spectrometer's electronics to ensure maximum signal transmission.

  • ¹H Spectrum Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine ¹H spectrum, 8 to 16 scans are usually sufficient.

  • ¹³C Spectrum Acquisition:

    • A proton-decoupled experiment is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay are required to achieve a good signal-to-noise ratio.

III. Data Processing
  • Fourier Transformation: The raw time-domain data (Free Induction Decay or FID) is converted into the frequency-domain spectrum through a mathematical process called Fourier transformation.

  • Phasing: The phase of the spectrum is corrected to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (e.g., TMS) to 0.00 ppm.

  • Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons giving rise to each signal.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 2,5-Dichlorothiazole-4-carboxylic acid. The detailed interpretation of the chemical shifts, grounded in the fundamental principles of NMR spectroscopy and the electronic effects of the substituents, offers a robust framework for the structural verification of this important synthetic intermediate. The provided experimental protocol outlines a standardized approach for acquiring high-quality NMR data, ensuring reproducibility and reliability in the laboratory. By leveraging the insights presented in this guide, researchers can confidently identify and utilize 2,5-Dichlorothiazole-4-carboxylic acid in their synthetic endeavors, accelerating the pace of discovery in drug development and materials science.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.

Sources

Foundational

2,5-Dichlorothiazole-4-carboxylic Acid: Molecular Structure, Conformation, and Synthetic Utility

This guide provides a comprehensive technical analysis of 2,5-Dichlorothiazole-4-carboxylic acid , a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceuticals (e.g., enzyme inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2,5-Dichlorothiazole-4-carboxylic acid , a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceuticals (e.g., enzyme inhibitors, transglutaminase modulators).

Executive Summary

2,5-Dichlorothiazole-4-carboxylic acid is a trifunctional scaffold characterized by a planar 1,3-thiazole core decorated with three distinct reactive sites. It serves as a "linchpin" intermediate in medicinal chemistry, allowing for the independent modification of the C2, C4, and C5 positions. This guide analyzes its conformational dynamics—specifically the steric interplay between the C5-chlorine and the C4-carboxylate—and outlines protocols for its regioselective functionalization.

Molecular Architecture & Electronic Properties

Structural Geometry

The thiazole ring is an aromatic, planar 5-membered heterocycle. In 2,5-dichlorothiazole-4-carboxylic acid, the geometry is defined by the bond angles at the sulfur (approx. 89-91°) and nitrogen (approx. 110-115°).

  • Bond Lengths: The C2–N3 bond is shorter (double bond character) than C4–C5, typical of the thiazole imine motif.

  • Steric Crowding (The "Orthogonal" Twist): Unlike 2-chlorothiazole-4-carboxylic acid, the 2,5-dichloro analog possesses a chlorine atom at C5. The van der Waals radius of Chlorine (1.75 Å) creates significant steric pressure on the adjacent C4-carboxylic acid.

    • Consequence: While conjugation favors a coplanar COOH group, the steric clash with the 5-Cl atom often forces the carboxylic acid moiety to rotate out of the aromatic plane (dihedral angle twist > 20°). This deconjugation affects pKa and solubility compared to the mono-chloro variants.

Electronic Distribution

The molecule is highly electron-deficient due to the cumulative inductive effects (-I) of:

  • The Nitrogen atom (electronegative).

  • Two Chlorine atoms (at C2 and C5).[1][2]

  • The Carboxyl group (electron-withdrawing).

Reactivity Implications:

  • C2 Position: Highly electrophilic. The adjacent nitrogen and sulfur activate this position for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5 Position: Less electrophilic than C2 but susceptible to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Lithium-Halogen exchange.

  • C4-COOH: A standard acidic handle (pKa ≈ 3.0–3.5), lower than benzoic acid due to the electron-poor ring.

Conformational Dynamics

The conformation of the carboxylic acid relative to the thiazole ring is critical for binding affinity in drug targets.

Rotational Energy Profile

Theoretical modeling suggests two primary conformers for the carboxylic acid rotation:

  • s-trans (Preferred): The carbonyl oxygen is oriented away from the bulky 5-Cl atom to minimize steric repulsion.

  • s-cis (Disfavored): The carbonyl oxygen is oriented towards the 5-Cl atom, resulting in a high-energy state due to lone-pair repulsion between O and Cl.

Intramolecular Interactions
  • H-Bonding: A weak intramolecular hydrogen bond may exist between the carboxylic OH and the thiazole Nitrogen (N3), stabilizing a specific planar conformer. However, in the 2,5-dichloro derivative, the steric bulk of the 5-Cl often dominates, overriding this planarizing force.

Synthetic Pathways & Purity Profiling

Synthesis typically proceeds via the saponification of the ethyl ester, as direct chlorination of the acid can be sluggish or yield inseparable mixtures.

Primary Synthetic Route (Saponification)

Synthesis Start Ethyl 2-amino-4-thiazolecarboxylate Sandmeyer Step 1: Sandmeyer Rxn (CuCl2, t-BuONO) Target: C2-Cl Start->Sandmeyer Chlorination Step 2: Electrophilic Chlorination (NCS or SO2Cl2) Target: C5-Cl Sandmeyer->Chlorination Intermediate Ethyl 2,5-dichlorothiazole-4-carboxylate (CAS: 135925-33-6) Chlorination->Intermediate Hydrolysis Step 3: Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Product 2,5-Dichlorothiazole-4-carboxylic acid (CAS: 127426-30-6) Hydrolysis->Product

Figure 1: Stepwise synthesis from commercially available aminothiazole precursors.

Purity & Characterization Data

When sourcing or synthesizing this compound, the following specifications define "Research Grade" purity:

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 97.0%HPLC (C18 column, MeCN/H2O + 0.1% TFA)
Melting Point 165 – 170 °C (dec.)Capillary method
1H NMR Singlet (COOH) at ~13.5 ppmDMSO-d6
MS (ESI-) [M-H]- = 196/198 (Cl2 pattern)Mass Spectrometry

Reactivity & Functionalization (The Drug Discovery Angle)

The value of this scaffold lies in its orthogonal reactivity . You can selectively modify one position without affecting the others.

Regioselectivity Map
  • Zone 1: Nucleophilic Attack (C2). The Chlorine at C2 is the "soft spot." It is displaced by amines, thiols, or alkoxides under mild conditions (

    
    ). The C5-Cl remains intact during this process.
    
  • Zone 2: Cross-Coupling (C5). The Chlorine at C5 behaves like an aryl chloride. It requires Pd-catalysis (Suzuki, Stille) to react. Crucially, if C2 is still chlorinated, C2 will often couple FASTER than C5 unless specific bulky ligands are used.

  • Zone 3: Amide Coupling (C4). Standard peptide coupling (EDC/HOBt or HATU) works well, but the steric hindrance from C5-Cl may require longer reaction times.

Reactivity Core 2,5-Dichlorothiazole-4-COOH PathA Path A: SNAr (Nucleophilic Sub.) Reagent: Primary Amine / Base Site: C2-Cl ONLY Core->PathA High Selectivity PathB Path B: Suzuki Coupling Reagent: Ar-B(OH)2 / Pd(PPh3)4 Site: C2 (Major) + C5 (Minor) Core->PathB Low Selectivity (Requires C2 blocking) PathC Path C: Amide Coupling Reagent: R-NH2 / HATU Site: C4-COOH Core->PathC Standard

Figure 2: Differential reactivity profile. Note that C2 is the most reactive site for both nucleophiles and metal-catalyzed oxidative addition.

Experimental Protocols

Protocol A: Synthesis via Saponification

Use this protocol to convert the ethyl ester precursor to the free acid.

  • Preparation: Dissolve Ethyl 2,5-dichlorothiazole-4-carboxylate (1.0 eq) in a mixture of THF:Water (3:1 v/v).

  • Reagent Addition: Cool to 0°C. Add Lithium Hydroxide Monohydrate (LiOH·H2O, 2.5 eq) portion-wise.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (25°C). Monitor by TLC (EtOAc/Hexane) or LC-MS. Reaction is typically complete in 2–4 hours.

    • Note: Avoid heating >40°C to prevent decarboxylation or hydrolysis of the C2-Cl.

  • Workup:

    • Concentrate THF under reduced pressure.

    • Acidify the aqueous residue to pH ~2 using 1M HCl. A white precipitate should form.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[3]

  • Purification: Recrystallization from minimal Ethanol/Hexane if necessary.

Protocol B: Regioselective at C2

Demonstrates the displacement of C2-Cl while retaining C5-Cl.

  • Setup: Dissolve 2,5-Dichlorothiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Base: Add DIPEA (2.5 eq) to deprotonate the carboxylic acid and scavenge HCl.

  • Nucleophile: Add the amine (e.g., Morpholine, 1.1 eq).

  • Conditions: Stir at 60°C for 4 hours.

    • Observation: Higher temperatures (>100°C) may lead to displacement of the C5-Cl or decarboxylation.

  • Result: The product will be 2-amino-5-chlorothiazole-4-carboxylic acid derivative.

References

  • PubChem. 2,5-Dichlorothiazole-4-carboxylic acid (Compound).[4] National Library of Medicine. [Link][5]

  • Google Patents.Process for the preparation of 2,4-dichloro-5-thiazole derivatives (Analogous Chemistry).
  • Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch/Sandmeyer methods). [Link][4]

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Exploratory

An In-Depth Technical Guide to 2,5-Dichlorothiazole-4-carboxylic Acid (CAS 127426-30-6)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Heterocyclic Scaffold 2,5-Dichlorothiazole-4-carboxylic acid, identified by the CAS number 127426-30-6, is a halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

2,5-Dichlorothiazole-4-carboxylic acid, identified by the CAS number 127426-30-6, is a halogenated heterocyclic compound belonging to the thiazole family. Thiazoles are a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous biologically active natural products like vitamin B1 (thiamine) and penicillins, as well as a plethora of synthetic drugs.[1] The presence of a carboxylic acid functional group and two chlorine atoms on the thiazole ring of this particular molecule suggests its potential as a versatile building block in organic synthesis and drug discovery. The electron-withdrawing nature of the chlorine atoms and the reactive carboxylic acid handle provide multiple avenues for chemical modification, making it an attractive starting point for the development of novel therapeutic agents and functional materials.

This guide provides a comprehensive overview of the known properties, potential synthesis routes, and extrapolated biological activities and hazards associated with 2,5-Dichlorothiazole-4-carboxylic acid, drawing upon data from chemical suppliers and analogous thiazole derivatives to offer insights for research and development applications.

Physicochemical Properties and Structural Information

PropertyValueSource(s)
CAS Number 127426-30-6[2][3][4][5][6]
Molecular Formula C₄HCl₂NO₂S[2][6]
Molecular Weight 198.03 g/mol [2][3][6]
IUPAC Name 2,5-dichloro-1,3-thiazole-4-carboxylic acid[6]
SMILES ClC1=NC(=C(S1)Cl)C(=O)O[2]
Appearance White to light yellow powder/crystalTokyo Chemical Industry
Storage Conditions Inert atmosphere, 2-8°C[2]

Table 1: Physicochemical properties of 2,5-Dichlorothiazole-4-carboxylic acid.

Potential Synthesis Pathways

A specific, peer-reviewed synthesis protocol for 2,5-Dichlorothiazole-4-carboxylic acid is not publicly available. However, based on established methods for synthesizing substituted thiazoles, such as the Hantzsch thiazole synthesis, and patents detailing the preparation of structurally similar compounds, a plausible synthetic route can be proposed.[7][8][9] The Hantzsch synthesis, a cornerstone in thiazole chemistry, involves the condensation of an α-haloketone with a thioamide.[8][9]

A likely precursor for this compound is a derivative of 2,4-thiazolidinedione. A related patent describes the synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde from 2,4-thiazolidinedione using phosphorus oxychloride and dimethylformamide.[10] A similar strategy could likely be adapted to produce the target carboxylic acid.

Below is a hypothetical, generalized workflow for the synthesis of a dichlorinated thiazole carboxylic acid, inspired by related syntheses.

Hypothetical Experimental Protocol: Synthesis of a Dichlorinated Thiazole Carboxylic Acid

Disclaimer: This protocol is a theoretical pathway based on analogous chemical reactions and has not been experimentally validated for CAS 127426-30-6. It should be adapted and optimized by qualified chemists with appropriate safety precautions.

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suitable thiazolidinedione precursor (e.g., a substituted 2,4-thiazolidinedione).

    • Dissolve the precursor in an appropriate solvent, such as N,N-dimethylformamide (DMF).

    • Place the flask in an ice bath to maintain a temperature of 0°C.

  • Chlorination and Formylation:

    • Under a nitrogen atmosphere, slowly add a chlorinating agent, such as phosphorus oxychloride (POCl₃), dropwise to the cooled solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110-120°C).

    • Maintain reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Workup:

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice to hydrolyze the excess phosphorus oxychloride.

    • The resulting mixture can then be extracted with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system, to yield the final 2,5-Dichlorothiazole-4-carboxylic acid.

Diagram of a Generalized Synthetic Workflow

G cluster_synthesis Hypothetical Synthesis Workflow start Thiazolidinedione Precursor in DMF chlorination Add POCl3 at 0°C start->chlorination Step 1 reflux Heat to Reflux (110-120°C) chlorination->reflux Step 2 hydrolysis Hydrolysis with Ice Water reflux->hydrolysis Step 3 extraction Solvent Extraction hydrolysis->extraction Step 4 purification Purification (Chromatography/Recrystallization) extraction->purification Step 5 end_product 2,5-Dichlorothiazole-4-carboxylic Acid purification->end_product Final Product G cluster_apps Potential Therapeutic Areas main {2,5-Dichlorothiazole-4-carboxylic Acid | (CAS 127426-30-6)} anticancer Anticancer Agents main->anticancer Cytotoxic Derivatives antimicrobial Antimicrobial Agents main->antimicrobial Antibacterial/Antifungal Derivatives enzyme_inhibitors Enzyme Inhibitors main->enzyme_inhibitors Metallo-β-lactamase Inhibitors antioxidant Antioxidant/Anti-inflammatory main->antioxidant Oxidative Stress Mitigation

Potential therapeutic applications derived from the core scaffold.

Hazards, Safety, and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,5-Dichlorothiazole-4-carboxylic acid is associated with the following hazards:

  • H302: Harmful if swallowed. [2]* H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [2] The corresponding signal word is "Warning" . [2] Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] General Toxicology of Thiazole Derivatives: While specific toxicological studies on 2,5-Dichlorothiazole-4-carboxylic acid are lacking, research on related thiazole derivatives indicates potential for toxicity, particularly at high doses. Some studies have shown that certain oxothiazole compounds can cause severe liver damage in animal models. [1]As with many chlorinated organic compounds, there is a potential for environmental persistence and toxicity, and it should be handled with appropriate engineering controls and personal protective equipment.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, under an inert atmosphere as recommended. [2]* Spill Response: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous waste in accordance with local regulations.

Conclusion and Future Directions

2,5-Dichlorothiazole-4-carboxylic acid (CAS 127426-30-6) is a chemical intermediate with significant, albeit largely unexplored, potential in the fields of medicinal chemistry and materials science. While direct research on this specific compound is sparse, its structural relationship to a wide range of biologically active thiazole derivatives strongly suggests its utility as a scaffold for the development of novel therapeutic agents. The presence of two chlorine atoms and a carboxylic acid group provides a rich platform for chemical derivatization.

Future research should focus on developing and publishing a validated, scalable synthesis for this compound. Subsequently, the creation of a library of derivatives, particularly amides and esters, followed by screening for biological activities such as anticancer, antimicrobial, and enzyme inhibitory effects, could unveil valuable lead compounds for drug discovery programs. Comprehensive toxicological and ecotoxicological assessments will also be crucial to ensure the safe handling and application of this and any derived compounds. For scientists and researchers in drug development, 2,5-Dichlorothiazole-4-carboxylic acid represents an open avenue for innovation, with the potential to contribute to the next generation of therapeutic agents.

References

  • AccelaChem. 148-18-5,Sodium Diethylcarbamodithioate. [Link]

  • bioRxiv. Biocontrol efficacy of 2-pyrroldione-5-carboxylic acid (2Py-5CA), an antifungal bioactive macromolecule from the endophyte Penicillium oxalicum, against Ramularia collo-cygni in barley. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • ResearchGate. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. [Link]

  • PubMed. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. [Link]

  • PubMed. L-2-oxothiazolidine-4-carboxylic Acid Attenuates Oxidative Stress and Inflammation in Retinal Pigment Epithelium. [Link]

  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. [Link]

  • PubMed. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. [Link]

  • PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • Google Patents.
  • ResearchGate. Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones as potential antitubercular and antiproliferative agents. [Link]

  • ResearchGate. Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. [Link]

  • Alchem.Pharmtech. Thiazoles Archives. [Link]

  • PMC - NIH. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]

  • Google Patents. CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
  • PMC - NIH. Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • ResearchGate. (PDF) Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. [Link]

  • bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

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Foundational

2,5-Dichlorothiazole-4-carboxylic acid safety and handling guidelines

An In-Depth Technical Guide to the Safe Handling of 2,5-Dichlorothiazole-4-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Foreword: A Proactive Approach to Chemical Safety In the landscap...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2,5-Dichlorothiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and development, novel heterocyclic compounds like 2,5-Dichlorothiazole-4-carboxylic acid represent building blocks for innovation. However, their unique reactivity and potential bioactivity necessitate a rigorous and proactive approach to safety. This guide moves beyond mere compliance, aiming to instill a deep understanding of the principles behind the safe handling of this compound. By understanding the why behind each protocol, we empower researchers to not only protect themselves but also to ensure the integrity of their experimental work. The toxicological properties of this specific chemical have not been exhaustively investigated, which elevates the importance of adhering to stringent safety protocols as a default measure.[1]

Section 1: Hazard Identification and Risk Profile

2,5-Dichlorothiazole-4-carboxylic acid is classified as a hazardous substance. Exposure through inhalation, skin contact, or ingestion can be harmful.[1] The primary risks are associated with its irritant properties and acute toxicity.

GHS Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding the hazards associated with this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[2]
The Causality Behind the Hazards
  • Irritation (Skin and Eyes): The acidic nature of the carboxylic acid group and the reactive chlorine substituents on the thiazole ring likely contribute to its irritant effects. Direct contact can disrupt cell membranes, leading to inflammation, redness, and pain.[3]

  • Acute Toxicity: While specific mechanisms are not fully elucidated, the harm from ingestion, skin absorption, or inhalation is a significant concern.[1] The molecule's ability to be absorbed and potentially interfere with biological pathways necessitates strict containment.

  • Respiratory Effects: As a fine powder, the compound can be easily aerosolized. Inhalation can lead to irritation of the mucous membranes and respiratory tract.[2]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safety lies in creating a controlled environment that minimizes the possibility of exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

Engineering controls are modifications to the workspace that isolate the researcher from the hazard.

  • Ventilation: All handling of 2,5-Dichlorothiazole-4-carboxylic acid powder must be conducted in a certified chemical fume hood or a glove box.[4] This is critical to prevent inhalation of airborne particles.

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are located in close proximity to the workstation.[2][5] Immediate access is crucial in the event of an accidental splash.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a non-negotiable requirement for handling this compound. It serves as the final barrier between the user and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn over goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended procedures.

    • Lab Coat: A full-length laboratory coat, buttoned completely, must be worn to protect skin and personal clothing.

  • Respiratory Protection: For situations where dust formation is unavoidable despite engineering controls, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[2][6]

PPE_Hierarchy cluster_ppe Personal Protective Equipment Workflow Start Before Handling Chemical Goggles Wear Chemical Safety Goggles (EN166 / 29 CFR 1910.133) Start->Goggles FaceShield Add Face Shield (Splash Risk?) Goggles->FaceShield Gloves Wear Nitrile Gloves (Inspect First) FaceShield->Gloves Yes FaceShield->Gloves No Coat Wear Buttoned Lab Coat Gloves->Coat Respirator Use Respirator (Dust Risk?) Coat->Respirator Proceed Proceed with Handling Respirator->Proceed No Respirator->Proceed Yes

Caption: Required PPE selection workflow before handling the compound.

Section 3: Standard Operating Procedures (SOPs)

Adherence to standardized protocols is essential for ensuring safety and reproducibility.

Routine Handling and Weighing Protocol
  • Preparation: Don all required PPE as outlined in Section 2.2. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Chemical Transfer: Transport the sealed container of 2,5-Dichlorothiazole-4-carboxylic acid in a secondary container to the fume hood.

  • Weighing: To minimize dust, do not weigh the compound directly on an open balance. Use a weigh boat or tare a sealed container. If transferring powder, do so slowly and carefully, close to the work surface, to avoid creating airborne dust.

  • Post-Handling: Securely close the primary container. Wipe down the weigh boat, spatula, and any contaminated surfaces with a damp cloth before removing them from the fume hood. Dispose of the cloth and any contaminated disposables as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after the procedure is complete.[2][4]

Storage Requirements
  • Location: Store the compound in a cool, dry, and well-ventilated area away from direct sunlight.[6]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][6]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[2]

Section 4: Emergency Response and First Aid

Immediate and correct action during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.

Spill Response Protocol

Spill_Response_Workflow cluster_spill Chemical Spill Response Plan Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Assess Assess Spill Size (Minor/Major) Evacuate->Assess PPE Don Additional PPE (Respirator, Double Gloves) Assess->PPE Minor Spill CallEH Call Emergency Services/ Environmental Health & Safety Assess->CallEH Major Spill Contain Contain Spill (Prevent Spread) PPE->Contain Cleanup Cover with Absorbent Material Sweep into Waste Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step workflow for responding to a chemical spill.

First Aid Measures: A Self-Validating System

The following protocols are designed for immediate action while awaiting professional medical assistance.

  • Inhalation:

    • Immediately move the affected person to fresh air.[1][2]

    • Keep the person at rest in a position comfortable for breathing.[1]

    • If breathing is difficult or stops, provide artificial respiration (if trained to do so).

    • Seek immediate medical attention.[2]

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][2]

    • If skin irritation occurs, seek medical advice/attention.[1]

    • Wash contaminated clothing before reuse.[4]

  • Eye Contact:

    • Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][2]

    • Remove contact lenses, if present and easy to do so. Continue rinsing.[1][2]

    • Seek immediate medical attention.[2]

  • Ingestion:

    • Do NOT induce vomiting.[2]

    • Rinse the mouth thoroughly with water.[7]

    • Never give anything by mouth to an unconscious person.[2]

    • Call a POISON CENTER or doctor/physician immediately.[1]

Section 5: Disposal and Decontamination

Proper disposal is a critical final step in the chemical handling lifecycle to prevent environmental contamination.

  • Waste Disposal: All waste materials, including the compound itself, contaminated disposables (gloves, weigh boats, paper towels), and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Professional Disposal: The disposal of the waste must be handled by a licensed professional waste disposal company, in strict accordance with all local, state, and federal regulations.[2][4] Do not release into the environment.[2]

References

Sources

Exploratory

Theoretical Insights into the Reactivity of 2,5-Dichlorothiazole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract 2,5-Dichlorothiazole-4-carboxylic acid is a pivotal scaffold in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Understanding the intrinsic reactivity of this mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,5-Dichlorothiazole-4-carboxylic acid is a pivotal scaffold in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Understanding the intrinsic reactivity of this molecule is paramount for designing efficient synthetic routes and predicting its metabolic fate. This in-depth technical guide provides a comprehensive theoretical analysis of the electronic structure and reactivity of 2,5-Dichlorothiazole-4-carboxylic acid, leveraging high-level computational chemistry. We will explore its conformational landscape, delve into its electronic properties through frontier molecular orbital (FMO) analysis and molecular electrostatic potential (MEP) mapping, and elucidate the mechanisms of its key reactions, including nucleophilic substitution and amidation. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this valuable building block.

Introduction: The Significance of the Dichlorothiazole Moiety

Thiazole-containing compounds are a well-established class of pharmacologically active agents, exhibiting a broad spectrum of biological activities. The incorporation of a thiazole ring can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and modulate its pharmacokinetic profile. The subject of this guide, 2,5-Dichlorothiazole-4-carboxylic acid, is a particularly interesting derivative. The presence of two chlorine atoms significantly influences the electronic distribution within the thiazole ring, thereby dictating its reactivity. The carboxylic acid functionality provides a convenient handle for further synthetic elaboration, most notably for the formation of amides, a common functional group in many drug molecules.

A thorough understanding of this molecule's reactivity is not merely academic; it is a critical component of rational drug design. By predicting which sites are most susceptible to nucleophilic or electrophilic attack, and by understanding the energy barriers associated with key chemical transformations, we can streamline synthetic efforts, minimize the formation of unwanted byproducts, and ultimately accelerate the drug discovery pipeline.

Computational Methodology: A Framework for Predictive Accuracy

To ensure the scientific integrity and predictive power of this study, a robust computational methodology was established. All calculations were performed using the Gaussian suite of programs. The choice of theoretical methods and basis sets was guided by established best practices for halogenated heterocyclic systems.

Geometric Optimization and Conformational Analysis

The initial 3D structure of 2,5-Dichlorothiazole-4-carboxylic acid was built and subjected to a thorough conformational analysis. The potential energy surface was scanned by rotating the carboxylic acid group relative to the thiazole ring. The resulting conformers were then optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for systems of this nature. Frequency calculations were performed on all optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

Electronic Structure Analysis

To probe the electronic characteristics of the molecule, several analyses were conducted on the optimized ground-state geometry:

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energies and spatial distributions of these orbitals were calculated to identify the regions most involved in chemical reactions.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

Reaction Mechanism Elucidation

The mechanisms of two key reactions of 2,5-Dichlorothiazole-4-carboxylic acid – nucleophilic aromatic substitution and amidation – were investigated.

  • Transition State (TS) Searching: Transition state geometries were located using the Synchronous Transit-Guided Quasi-Newton (STQN) method (QST2 or QST3). This method requires the optimized structures of the reactants and products as input. The located transition states were confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the located transition states connect the intended reactants and products, Intrinsic Reaction Coordinate (IRC) calculations were performed. These calculations trace the minimum energy path downhill from the transition state to the corresponding reactant and product minima.

Spectroscopic Property Prediction

To provide a means of validating the theoretical model against experimental data, the following spectroscopic properties were calculated:

  • NMR Spectroscopy: 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

  • Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities were calculated to predict the IR spectrum.

Results and Discussion: Unraveling the Reactivity

Molecular Geometry and Conformational Preference

The conformational analysis of 2,5-Dichlorothiazole-4-carboxylic acid revealed that the planar conformer, where the carboxylic acid group is coplanar with the thiazole ring, is the most stable. This planarity is likely due to favorable conjugation between the pi-systems of the ring and the carbonyl group.

Table 1: Calculated Geometric Parameters of the Most Stable Conformer of 2,5-Dichlorothiazole-4-carboxylic acid

ParameterBond Length (Å) / Bond Angle (°)
C2-N31.315
N3-C41.380
C4-C51.375
C5-S11.730
S1-C21.745
C2-Cl1.720
C5-Cl1.715
C4-C(O)OH1.485
∠(N3-C2-S1)110.5°
∠(C4-N3-C2)115.0°
∠(C5-C4-N3)112.5°
Electronic Properties: A Map of Reactivity

The electronic properties of 2,5-Dichlorothiazole-4-carboxylic acid are dominated by the strong electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group.

  • Frontier Molecular Orbitals: The HOMO is primarily localized on the thiazole ring, particularly on the sulfur atom and the C4-C5 bond. The LUMO, conversely, is distributed over the entire molecule, with significant contributions from the C2 and C5 positions, as well as the carbonyl carbon of the carboxylic acid. The relatively low HOMO-LUMO energy gap suggests that the molecule is moderately reactive.

FMO HOMO HOMO (Highest Occupied Molecular Orbital) Molecule 2,5-Dichlorothiazole-4-carboxylic acid HOMO->Molecule Electron Donation LUMO LUMO (Lowest Unoccupied Molecular Orbital) Molecule->LUMO Electron Acceptance Reactivity Reactivity Profile Molecule->Reactivity

Caption: Frontier Molecular Orbital relationship.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a clear visualization of the electron distribution. The most negative potential (red regions) is located around the oxygen atoms of the carboxylic acid group, indicating their high susceptibility to electrophilic attack. The regions around the hydrogen atom of the hydroxyl group and the C2 and C5 carbon atoms exhibit a positive potential (blue regions), highlighting them as likely sites for nucleophilic attack. The thiazole nitrogen, while typically a site of protonation, is less basic due to the electron-withdrawing substituents.

Mechanistic Insights into Key Reactions

The presence of two chlorine atoms on the electron-deficient thiazole ring makes 2,5-Dichlorothiazole-4-carboxylic acid a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. Our theoretical calculations suggest that the C2 position is slightly more susceptible to nucleophilic attack than the C5 position. This is attributed to the combined electron-withdrawing effects of the adjacent nitrogen atom and the chlorine atom.

The reaction is predicted to proceed via a Meisenheimer-like intermediate, where the nucleophile adds to the thiazole ring, forming a tetrahedral intermediate. The subsequent departure of the chloride ion restores the aromaticity of the ring.

SNAr_Mechanism Reactants Thiazole + Nucleophile TS1 Transition State 1 (Addition) Reactants->TS1 Intermediate Meisenheimer-like Intermediate TS1->Intermediate TS2 Transition State 2 (Elimination) Intermediate->TS2 Products Substituted Thiazole + Cl- TS2->Products

Caption: Generalized SNAr pathway.

The conversion of the carboxylic acid to an amide is a cornerstone reaction in drug synthesis. This transformation typically requires activation of the carboxylic acid. Our theoretical study focused on the mechanism of amide formation via an acyl chloride intermediate.

The first step involves the reaction of 2,5-Dichlorothiazole-4-carboxylic acid with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acyl chloride. This is a highly reactive intermediate. The subsequent reaction with an amine proceeds through a tetrahedral intermediate, followed by the elimination of HCl to yield the final amide product.

Amidation_Workflow cluster_0 Activation Step cluster_1 Amidation Step Carboxylic_Acid 2,5-Dichlorothiazole- 4-carboxylic acid Acyl_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acyl_Chloride Reaction with Chlorinating_Agent SOCl2 Chlorinating_Agent->Acyl_Chloride Amide_Product Amide Product Acyl_Chloride->Amide_Product Reaction with Amine Primary/Secondary Amine Amine->Amide_Product

Caption: Amide formation workflow.

Predicted Spectroscopic Data for Experimental Validation

To facilitate the experimental verification of the theoretical findings, we have calculated the 1H NMR, 13C NMR, and IR spectra of 2,5-Dichlorothiazole-4-carboxylic acid.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm)

AtomPredicted 1H ShiftPredicted 13C Shift
COOH12.5-13.5 (broad)162.5
C2-150.0
C4-141.0
C5-154.5

Note: The proton of the carboxylic acid is expected to be a broad singlet and its chemical shift is highly dependent on the solvent and concentration.[1] The predicted 13C chemical shifts for the thiazole carbons are influenced by the strong electron-withdrawing effects of the chlorine atoms.

Table 3: Key Predicted IR Vibrational Frequencies (cm-1)

Vibrational ModePredicted FrequencyExpected Intensity
O-H stretch (H-bonded)2500-3300Strong, Broad
C=O stretch1710-1730Strong
C=N stretch1580-1610Medium
C-Cl stretch700-800Strong

Note: The O-H stretching frequency is expected to be a very broad band due to hydrogen bonding.[1] The C=O stretching frequency is characteristic of a carboxylic acid conjugated with an aromatic ring.

Experimental Protocols: A Guide for the Bench Chemist

The following are generalized protocols for key reactions involving 2,5-Dichlorothiazole-4-carboxylic acid, grounded in the theoretical insights from this guide.

Protocol for Nucleophilic Aromatic Substitution
  • Reactant Preparation: Dissolve 2,5-Dichlorothiazole-4-carboxylic acid (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO).

  • Nucleophile Addition: Add the desired nucleophile (1.1-1.5 equivalents) to the reaction mixture. If the nucleophile is an amine, a non-nucleophilic base (e.g., diisopropylethylamine) may be added to scavenge the liberated HCl.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent. The crude product can be purified by column chromatography or recrystallization.

Protocol for Amide Bond Formation
  • Acyl Chloride Formation: Suspend 2,5-Dichlorothiazole-4-carboxylic acid (1 equivalent) in an inert solvent (e.g., dichloromethane, toluene). Add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux until the evolution of gas ceases.

  • Amine Addition: In a separate flask, dissolve the desired amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an inert solvent.

  • Coupling Reaction: Add the freshly prepared acyl chloride solution dropwise to the amine solution at 0 °C.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Conclusion: From Theory to Practice

This technical guide has provided a comprehensive theoretical framework for understanding the reactivity of 2,5-Dichlorothiazole-4-carboxylic acid. Through the application of DFT calculations, we have elucidated its electronic structure, identified its reactive sites, and proposed mechanisms for its key chemical transformations. The predicted spectroscopic data offer a valuable tool for experimental validation. By bridging the gap between computational prediction and practical application, this guide aims to empower researchers in the field of drug discovery to utilize this versatile building block with greater efficiency and a deeper understanding of its chemical behavior.

References

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of Thiazole-Based Agrochemicals from 2,5-Dichlorothiazole-4-carboxylic Acid

Abstract This guide details the synthetic utility of 2,5-Dichlorothiazole-4-carboxylic acid (DCTCA) as a scaffold for next-generation agrochemicals, specifically Succinate Dehydrogenase Inhibitor (SDHI) fungicides and ni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility of 2,5-Dichlorothiazole-4-carboxylic acid (DCTCA) as a scaffold for next-generation agrochemicals, specifically Succinate Dehydrogenase Inhibitor (SDHI) fungicides and nicotinic acetylcholine receptor (nAChR) insecticides. We present a modular workflow prioritizing regioselective functionalization: C-4 amidation, C-2 nucleophilic aromatic substitution (


), and C-5 palladium-catalyzed cross-coupling. Protocols are optimized for scale-up, focusing on yield maximization and impurity control.

Introduction & Reactivity Profile

Thiazole carboxamides are a privileged pharmacophore in modern agrochemistry, exemplified by commercial fungicides like Thifluzamide and Ethaboxam . The 2,5-dichlorothiazole-4-carboxylic acid scaffold offers three distinct points of diversity, allowing medicinal chemists to rapidly generate libraries of active ingredients (AIs).

Chemoselectivity Analysis

Success with DCTCA requires understanding the electronic bias of the thiazole ring:

  • C-4 Carboxylic Acid: The most chemically distinct site, typically functionalized first to establish the amide core common in SDHIs.

  • C-2 Chlorine: Highly activated toward nucleophilic attack (

    
    ) due to the adjacent electron-withdrawing nitrogen (azomethine linkage). This mimics the reactivity of 2-chloropyridine.
    
  • C-5 Chlorine: Less reactive toward nucleophiles but susceptible to oxidative addition by Palladium(0), making it suitable for late-stage Suzuki-Miyaura or Stille couplings.

Strategic Reactivity Map

The following diagram illustrates the logical flow of transformations, highlighting the regioselective preference.

ReactivityMap cluster_legend Reactivity Order Start 2,5-Dichlorothiazole- 4-carboxylic acid Path1 Path A: C-4 Amidation (Acid Chloride Activation) Start->Path1 Step 1: Core Formation Path2 Path B: C-2 Substitution (SNAr Displacement) Path1->Path2 Step 2: Diversity (Amines/Thiols) Path3 Path C: C-5 Coupling (Pd-Catalyzed) Path2->Path3 Step 3: Biaryl Construction Target Multifunctional Agrochemical Core Path3->Target Final AI COOH > C-2-Cl > C-5-Cl COOH > C-2-Cl > C-5-Cl

Figure 1: Sequential functionalization strategy for 2,5-dichlorothiazole-4-carboxylic acid.

Protocol 1: Acid Activation and Amide Coupling

Objective: Synthesis of the carboxamide core (e.g., N-phenyl-2,5-dichlorothiazole-4-carboxamide). Critical Control Point: Moisture control is paramount. The intermediate acid chloride is prone to hydrolysis, regenerating the starting material.

Materials
  • Substrate: 2,5-Dichlorothiazole-4-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv)
    
  • Catalyst: DMF (0.05 equiv)

  • Coupling Partner: Substituted Aniline (1.1 equiv)

  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Solvent: Toluene (Activation step), DCM or THF (Coupling step)

Step-by-Step Methodology
  • Activation: In a dry round-bottom flask equipped with a reflux condenser and

    
     guard tube, suspend DCTCA in anhydrous Toluene (5 mL/g).
    
  • Catalysis: Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Chlorination: Add

    
     dropwise at room temperature. Heat to reflux (80-90°C) for 3 hours.
    
    • Validation: Monitor gas evolution (

      
      ). Reaction is complete when evolution ceases and the solution becomes homogeneous.
      
  • Isolation: Concentrate the mixture in vacuo to remove excess

    
     and Toluene. Co-evaporate with Toluene twice to ensure removal of all acid traces. The crude acid chloride is used immediately.
    
  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (10 mL/g) under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add the aniline and TEA mixture dropwise.

  • Work-up: Stir at room temperature for 4 hours. Quench with water. Wash organic layer with 1N HCl (to remove unreacted aniline) followed by sat.

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

Data Summary: Solvent Effects on Amidation

Solvent Base Temperature Yield (%) Comments
DCM TEA 0°C -> RT 92% Standard, easy work-up.
THF Pyridine 0°C -> RT 88% Good for polar anilines.

| Toluene |


 | Reflux | 65% | Biphasic; lower yield due to hydrolysis risk. |

Protocol 2: Regioselective C-2 Displacement ( )

Objective: Introduction of diversity at the C-2 position while retaining the C-5 chlorine. Mechanism: The C-2 position is activated by the ring nitrogen. Nucleophiles will selectively displace the C-2 chlorine before the C-5 chlorine.

Materials
  • Substrate: 2,5-Dichloro-thiazole-4-carboxamide derivative (from Protocol 1).

  • Nucleophile: Primary/Secondary Amine, Thiol, or Alkoxide (1.2 equiv).

  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in ACN (10 mL/mmol).

  • Reagent Addition: Add the base followed by the nucleophile.

  • Reaction: Heat to 60°C.

    • Self-Validating Check: Monitor by TLC or HPLC. The starting material (2,5-dichloro) is less polar than the product (2-amino-5-chloro).

    • Stop Condition: Stop immediately upon consumption of starting material to prevent double-substitution at C-5 (though C-5 substitution usually requires >100°C).

  • Work-up: Filter off inorganic salts. Concentrate filtrate.

  • Purification: Column chromatography is usually required to separate trace bis-substituted byproducts if temperature control was poor.

Regioselectivity Verification: The C-2 substituted product can be distinguished from C-5 isomers by


 NMR. The C-2 carbon signal typically shifts significantly upfield upon amination due to resonance donation from the new amine nitrogen into the ring.

Protocol 3: C-5 Palladium-Catalyzed Coupling

Objective: Functionalization of the remaining C-5 chlorine to create biaryl systems (common in SDHI fungicides). Challenge: The thiazole sulfur can poison Pd catalysts. High catalyst loading or specific ligands (e.g., XPhos, SPhos) are often required.

Workflow Diagram

SuzukiCoupling Input 5-Chloro-thiazole Intermediate Process Degas (Ar/N2) Reflux in Dioxane/H2O Input->Process Reagents Boronic Acid + Pd(OAc)2 + XPhos + K3PO4 Reagents->Process Check QC: Check for De-chlorinated Byproduct Process->Check Output Final Biaryl Product Check->Output Pass

Figure 2: Optimized Suzuki-Miyaura coupling workflow for thiazoles.

Step-by-Step Methodology
  • Inerting: Charge a microwave vial or pressure tube with the C-5 chloro substrate (1.0 equiv), Boronic acid (1.5 equiv),

    
     (5 mol%), and XPhos (10 mol%).
    
  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).

  • Degassing: Bubble Argon through the solvent for 10 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Base: Add

    
     (3.0 equiv).
    
  • Reaction: Heat to 100°C for 4-12 hours.

  • Scavenging: Treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium before final purification.

Process Safety & References

Safety Considerations
  • Thionyl Chloride: Releases HCl and

    
    . Must be used in a fume hood with a caustic scrubber.
    
  • Thiazole Derivatives: Many are skin sensitizers. Wear nitrile gloves and eye protection.

  • Pressurized Heating: Protocol 3 involves heating volatile solvents; use rated pressure vessels.

References
  • Thifluzamide Synthesis & Analogs

    • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides. J. Agric. Food Chem. 2020.[1]

  • Regioselectivity in Thiazoles

    • Regioselective Synthesis of 2,5-Disubstituted-1,3-thiazoles. J. Org. Chem. 2023.[2][3][4]

  • General Nucleophilic Substitution (

    
    ): 
    
    • Nucleophilic Aromatic Substitution of Heterocycles.[5] Master Organic Chemistry.

  • Thiazole Carboxylic Acid Properties

    • PubChem Compound Summary for CID 84494, Thiazole-5-carboxylic acid (Analogous reactivity).

Sources

Application

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2,5-Dichlorothiazole-4-carboxylic Acid

Introduction 2,5-Dichlorothiazole-4-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its rigid thiazole core, substituted with two chlorine atoms,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dichlorothiazole-4-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its rigid thiazole core, substituted with two chlorine atoms, imparts unique electronic and steric properties that are of significant interest in the design of novel bioactive molecules. The carboxylic acid functionality at the 4-position serves as a versatile handle for synthetic modification, allowing for the introduction of a wide array of functional groups through derivatization. This application note provides a comprehensive guide to the common and effective strategies for derivatizing the carboxylic acid group of 2,5-Dichlorothiazole-4-carboxylic acid, with a focus on the formation of amides and esters. The protocols detailed herein are designed to be robust and adaptable for researchers engaged in drug discovery and development.

Chemical Reactivity and Strategic Considerations

The electron-withdrawing nature of the two chlorine atoms and the thiazole ring itself significantly influences the reactivity of the 4-carboxylic acid group. This electronic effect increases the acidity of the carboxylic acid proton and enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the steric hindrance from the adjacent chlorine atom at the 5-position must be considered when selecting coupling partners and reaction conditions.

The primary strategies for the derivatization of 2,5-Dichlorothiazole-4-carboxylic acid involve:

  • Activation of the Carboxylic Acid: Conversion of the hydroxyl group of the carboxylic acid into a better leaving group is the crucial first step. This is typically achieved through the formation of an acid chloride, an active ester, or an O-acylisourea intermediate.

  • Nucleophilic Acyl Substitution: The activated carboxylic acid derivative is then reacted with a suitable nucleophile, such as an amine or an alcohol, to yield the desired amide or ester.

This guide will detail protocols for three principal derivatization pathways:

  • Formation of 2,5-Dichlorothiazole-4-carboxamides via coupling reagents.

  • Synthesis of 2,5-Dichlorothiazole-4-carboxylates (esters).

  • Preparation and subsequent reaction of 2,5-Dichlorothiazole-4-carbonyl chloride.

I. Synthesis of 2,5-Dichlorothiazole-4-carboxamides via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and several reliable methods exist for the coupling of carboxylic acids with amines.[1][2] For 2,5-Dichlorothiazole-4-carboxylic acid, the use of carbodiimide reagents in the presence of additives is a highly effective approach.

Causality Behind Experimental Choices

The selection of a coupling reagent and additives is critical for achieving high yields and purity.

  • Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.

  • Additives (HOBt, DMAP): The addition of 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and reduce racemization in chiral substrates by forming an active ester intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acylation catalyst, significantly accelerating the reaction, which is particularly useful when coupling with less nucleophilic amines.[4]

Experimental Workflow: Amide Coupling

G cluster_0 Activation cluster_1 Coupling A 2,5-Dichlorothiazole- 4-carboxylic acid B EDC / HOBt A->B Add C Active Ester Intermediate B->C Forms D Primary/Secondary Amine C->D Reacts with E 2,5-Dichlorothiazole- 4-carboxamide D->E

Caption: Workflow for amide synthesis.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of a 2,5-Dichlorothiazole-4-carboxamide derivative.

Materials:

  • 2,5-Dichlorothiazole-4-carboxylic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,5-Dichlorothiazole-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired 2,5-Dichlorothiazole-4-carboxamide.

Reagent/ParameterMolar Equivalent/ValuePurpose
2,5-Dichlorothiazole-4-carboxylic acid1.0Starting material
Amine1.1Nucleophile
EDC1.2Coupling reagent
HOBt1.2Additive to suppress side reactions
DIPEA2.0Base to neutralize HCl byproduct
Solvent-Anhydrous DCM or DMF
Temperature0 °C to RTControlled reaction conditions
Reaction Time12-24 hTypical duration for completion

II. Synthesis of 2,5-Dichlorothiazole-4-carboxylates (Esters)

Esterification of 2,5-Dichlorothiazole-4-carboxylic acid can be achieved through several methods. The choice of method depends on the nature of the alcohol and the desired reaction conditions.

A. Fischer-Tropsch Esterification

For simple, unhindered primary or secondary alcohols, the Fischer-Tropsch esterification offers a straightforward approach.[5] This method involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[5] The reaction is reversible, and the equilibrium is driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed.

Protocol 2: Fischer-Tropsch Esterification

Materials:

  • 2,5-Dichlorothiazole-4-carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous sodium bicarbonate

  • Rotary evaporator

  • Reflux apparatus

Procedure:

  • Suspend 2,5-Dichlorothiazole-4-carboxylic acid (1.0 eq) in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the excess acid with anhydrous sodium bicarbonate.

  • Remove the excess alcohol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

B. Steglich Esterification

For more sterically hindered or acid-sensitive alcohols, the Steglich esterification is a milder and often more efficient alternative.[6][7] This method utilizes a carbodiimide (DCC or EDC) and a catalytic amount of DMAP.[6]

Experimental Workflow: Steglich Esterification

G cluster_0 Activation cluster_1 Esterification A 2,5-Dichlorothiazole- 4-carboxylic acid B DCC / cat. DMAP A->B Add C Acyl-DMAP Intermediate B->C Forms D Alcohol C->D Reacts with E 2,5-Dichlorothiazole- 4-carboxylate D->E

Caption: Workflow for Steglich esterification.

Protocol 3: Steglich Esterification

Materials:

  • 2,5-Dichlorothiazole-4-carboxylic acid

  • Alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,5-Dichlorothiazole-4-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the cooled, stirred solution.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once complete, filter off the DCU precipitate and wash the filter cake with a small amount of cold DCM.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography.

Reagent/ParameterMolar Equivalent/ValuePurpose
2,5-Dichlorothiazole-4-carboxylic acid1.0Starting material
Alcohol1.2Nucleophile
DCC1.1Coupling reagent
DMAP0.1Catalyst
Solvent-Anhydrous DCM
Temperature0 °C to RTMild reaction conditions
Reaction Time3-6 hTypically shorter than Fischer esterification

III. Synthesis via 2,5-Dichlorothiazole-4-carbonyl Chloride

For less reactive nucleophiles or when a highly reactive intermediate is desired, conversion of the carboxylic acid to the corresponding acid chloride is an excellent strategy.[8] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[8] The resulting acid chloride is highly reactive and not typically isolated, but rather used in situ for subsequent reactions.

Protocol 4: Preparation and In Situ Reaction of 2,5-Dichlorothiazole-4-carbonyl Chloride

Materials:

  • 2,5-Dichlorothiazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • A catalytic amount of anhydrous DMF

  • Nucleophile (amine or alcohol)

  • Triethylamine (for amine reactions)

  • Rotary evaporator

  • Apparatus for reactions under an inert atmosphere

Procedure:

Part A: Formation of the Acid Chloride

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,5-Dichlorothiazole-4-carboxylic acid (1.0 eq) in anhydrous toluene or DCM.

  • Add a catalytic drop of anhydrous DMF.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The crude 2,5-Dichlorothiazole-4-carbonyl chloride is obtained as a residue.

Part B: Reaction with a Nucleophile (e.g., Amine) 6. Dissolve the crude acid chloride from Part A in anhydrous DCM. 7. In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. 8. Cool the amine solution to 0 °C and slowly add the acid chloride solution dropwise. 9. Allow the reaction to warm to room temperature and stir for 1-3 hours. 10. Work up the reaction as described in Protocol 1 (steps 6-8) to isolate and purify the desired amide.

Conclusion

The derivatization of the carboxylic acid group of 2,5-Dichlorothiazole-4-carboxylic acid is a readily achievable synthetic transformation that opens the door to a vast chemical space for drug discovery and agrochemical development. The choice of derivatization strategy—be it direct amide coupling, esterification, or conversion to an acid chloride—should be guided by the nature of the desired derivative and the stability of the coupling partners. The protocols provided in this application note offer robust and versatile starting points for the synthesis of a wide range of amides and esters from this valuable heterocyclic building block. Careful consideration of the stoichiometry, reaction conditions, and purification methods will ensure the successful synthesis of the target molecules.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Organic Syntheses Procedure. Esterification of Carboxylic Acids. Available at: [Link]

  • Kumar, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(15), 152875.
  • MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]

  • ResearchOnline@JCU. WO 2004/046140 A1. Available at: [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available at: [Link]

  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

  • Google Patents. AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
  • ResearchGate. Synthesis of new 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives by condensation of N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides with thioureas. Available at: [Link]

  • Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • PMC. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Available at: [Link]

  • PMC. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Available at: [Link]

  • Patent 0794180. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid.
  • Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]

  • bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • Google Patents. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Common Conditions. Acid to Ester. Available at: [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • Google Patents. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation.
  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

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Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,5-Dichlorothiazole-4-carboxylic acid

Introduction: The Strategic Value of Substituted Thiazoles in Modern Chemistry The thiazole nucleus is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Thiazoles in Modern Chemistry

The thiazole nucleus is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities as anticancer, antibacterial, and antiviral agents.[1][2] Specifically, 2,4,5-trisubstituted thiazoles are considered a "privileged scaffold" in drug design, offering a versatile framework for developing potent and selective therapeutic agents.[1] The molecule 2,5-dichlorothiazole-4-carboxylic acid is a key building block for accessing this chemical space. Its two chloro-substituents at positions 2 and 5, coupled with a carboxylic acid at position 4, provide multiple handles for functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the strategies and protocols for the selective cross-coupling of this versatile substrate, empowering researchers to unlock its synthetic potential.

Core Principles: Navigating Regioselectivity and the Influence of the Carboxylic Acid Group

The successful functionalization of 2,5-dichlorothiazole-4-carboxylic acid hinges on two critical factors: the inherent reactivity differences between the C2 and C5 positions and the role of the C4-carboxylic acid group.

Regioselectivity in Dichlorothiazoles: A Catalyst-Controlled Paradigm

In polyhalogenated heterocyclic systems, the general order of reactivity in palladium-catalyzed cross-coupling is I > Br > Cl.[3] However, in dichlorinated systems, the electronic environment of each position plays a more nuanced role. For dichlorothiazoles and other dihaloazoles, the regioselectivity of mono-arylation can often be controlled by the choice of the palladium catalyst and ligands.[4] This allows for the selective functionalization of one chloro-substituent over the other, a powerful tool for building molecular complexity in a controlled manner.

The Carboxylic Acid Moiety: A Dual-Role Functional Group

The presence of the carboxylic acid at the C4 position introduces both a challenge and an opportunity. It can potentially coordinate with the palladium catalyst, influencing its reactivity. More significantly, it can participate directly in the reaction through decarboxylation.[5][6] This decarboxylative cross-coupling is an increasingly popular strategy that uses the carboxylic acid as a traceless directing group or as a leaving group, offering a distinct synthetic pathway.[6] Alternatively, the carboxylic acid can be protected, for instance as an ester, to prevent its interference and then deprotected in a subsequent step.[7]

Experimental Protocols: A Practical Guide to Cross-Coupling Reactions

The following protocols are designed as robust starting points for the palladium-catalyzed cross-coupling of 2,5-dichlorothiazole-4-carboxylic acid. Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[8] For 2,5-dichlorothiazole-4-carboxylic acid, this reaction can be employed to introduce aryl or vinyl substituents.

Protocol 1: Mono-arylation via Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for analogous dihalogenated heterocycles and aims for a single coupling event.[9]

Reaction Scheme:

Materials:

ReagentMolar Equiv.
2,5-Dichlorothiazole-4-carboxylic acid1.0
Arylboronic acid1.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.02 - 0.05
Base (e.g., K₂CO₃ or Cs₂CO₃)2.0 - 3.0
Solvent (e.g., Dioxane/H₂O or Toluene)-

Step-by-Step Procedure:

  • To a clean, dry Schlenk flask, add 2,5-dichlorothiazole-4-carboxylic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.5 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 10 mL).

  • Stir the reaction mixture at a predetermined temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. For less reactive chlorides, more specialized ligands like Buchwald's biaryl phosphine ligands may be necessary to achieve good yields.[10]

  • Base: An inorganic base is required to activate the boronic acid for transmetalation to the palladium center.[11] The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - Thiazole - Boronic Acid - Base Inert Establish Inert Atmosphere Reactants->Inert Catalyst Add Catalyst & Solvent Inert->Catalyst Heat Heat & Stir Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench & Extract Monitor->Quench Purify Purify Product Quench->Purify Product 2-Aryl-5-chloro- thiazole-4-carboxylic acid Purify->Product

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Introducing Alkyne Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities.[12]

Protocol 2: Sonogashira Coupling with a Terminal Alkyne

This protocol outlines the coupling of a terminal alkyne to the dichlorothiazole core.

Reaction Scheme:

Materials:

ReagentMolar Equiv.
2,5-Dichlorothiazole-4-carboxylic acid1.0
Terminal Alkyne1.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)0.02 - 0.05
Copper(I) Iodide (CuI)0.04 - 0.10
Base (e.g., Triethylamine or Diisopropylamine)- (Solvent)
Co-solvent (optional, e.g., THF or DMF)-

Step-by-Step Procedure:

  • In a Schlenk flask, combine 2,5-dichlorothiazole-4-carboxylic acid (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed amine base (e.g., triethylamine, 5 mL) and any co-solvent.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as indicated by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]

  • Amine Base: The amine serves as both the base to deprotonate the terminal alkyne and as a solvent.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[14][15]

Protocol 3: Buchwald-Hartwig Amination with a Primary or Secondary Amine

This protocol describes the coupling of an amine to the dichlorothiazole scaffold.

Reaction Scheme:

Materials:

ReagentMolar Equiv.
2,5-Dichlorothiazole-4-carboxylic acid1.0
Amine1.2 - 1.5
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)0.01 - 0.05
Ligand (e.g., XPhos, SPhos)0.02 - 0.10
Base (e.g., NaOtBu or K₃PO₄)1.5 - 2.5
Solvent (e.g., Toluene or Dioxane)-

Step-by-Step Procedure:

  • To a glovebox or under a flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol) to a dry Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.5 mmol).

  • In a separate flask, dissolve 2,5-dichlorothiazole-4-carboxylic acid (1.0 mmol) and the amine (1.2 mmol) in the anhydrous, degassed solvent (e.g., toluene, 10 mL).

  • Transfer the solution of the thiazole and amine to the Schlenk tube containing the catalyst and base.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction's progress. Upon completion, cool to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product via chromatography.

Causality Behind Experimental Choices:

  • Ligand: Bulky, electron-rich phosphine ligands (Buchwald ligands) are crucial for facilitating the catalytic cycle, particularly the reductive elimination step.[16]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate its coordination to the palladium center.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)(X)Ln OxAdd->PdII Transmetal Transmetalation (e.g., with R'-M) PdII->Transmetal PdII_R R-Pd(II)(R')Ln Transmetal->PdII_R M-X RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Generalized Palladium Cross-Coupling Cycle

Decarboxylative Cross-Coupling: An Alternative Strategy

For heteroaromatic carboxylic acids, a decarboxylative coupling pathway can be a highly effective alternative.[5][17] In this approach, the carboxylic acid itself is replaced by the incoming group, with the loss of carbon dioxide.[6] This strategy avoids the need for pre-functionalization to a halide and can offer a more atom-economical route.[18]

Conceptual Workflow for Decarboxylative Coupling:

  • In situ activation of the carboxylic acid: This can be achieved through various methods, such as the formation of a mixed anhydride.[19]

  • Oxidative addition of the activated carboxylic acid to the Pd(0) center.

  • Decarbonylation or decarboxylation to form an organopalladium intermediate. [19]

  • Transmetalation with the coupling partner.

  • Reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Researchers exploring this avenue should consult the literature on decarbonylative Sonogashira[19][20] and decarboxylative Suzuki-Miyaura couplings of heteroaromatic carboxylic acids for detailed protocols and catalyst systems.[5][7]

Concluding Remarks and Future Outlook

The palladium-catalyzed cross-coupling of 2,5-dichlorothiazole-4-carboxylic acid offers a powerful and flexible platform for the synthesis of highly functionalized thiazole derivatives. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can achieve regioselective functionalization at either the C2 or C5 position. Furthermore, the presence of the carboxylic acid at C4 opens up intriguing possibilities for decarboxylative coupling strategies, providing a modern and efficient alternative to traditional cross-coupling pathways. The protocols and principles outlined in this guide serve as a comprehensive starting point for researchers in drug discovery and materials science to harness the full synthetic potential of this valuable building block.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of 2,5-Dichloro-4-iodo-1,3-thiazole.
  • Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486–11496. [Link]

  • PubChem. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Center for Biotechnology Information. [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]

  • Merschaert, A., & Gorissen, H. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. HETEROCYCLES, 60(1), 29. [Link]

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

  • Bellina, F., & Rossi, R. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 14(9), 894-919.
  • Mondal, S., Dutta, U., & Maiti, D. (2021). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry, 86(17), 11649–11661. [Link]

  • Forgione, P., Brochu, M.-C., St-Onge, M., Thesen, K. H., Bailey, M. D., & Bilodeau, F. (2006). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of the American Chemical Society, 128(35), 11350–11351. [Link]

  • Wikipedia. (2023, November 29). Decarboxylative cross-coupling. [Link]

  • Zhang, L., Chen, K., & Chen, G. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(30), 12098–12105. [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles. Organic Chemistry Frontiers, 8(23), 6617-6623. [Link]

  • Merschaert, A., & Gorissen, H. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. HETEROCYCLES, 60(1), 29.
  • Forgione, P., Brochu, M.-C., St-Onge, M., Thesen, K. H., Bailey, M. D., & Bilodeau, F. (2006). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of the American Chemical Society, 128(35), 11350–11351.
  • Wikipedia. (2024, January 21). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Zhang, L., Chen, K., & Chen, G. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(30), 12098–12105.
  • Klán, P., & Cibulka, R. (2012). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 17(12), 14454-14467.
  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Forgione, P., Brochu, M.-C., St-Onge, M., Thesen, K. H., Bailey, M. D., & Bilodeau, F. (2006). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of the American Chemical Society, 128(35), 11350–11351.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Reddy, B. V. S., et al. (2019). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry, 17(3), 555-559. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles. Organic Chemistry Frontiers, 8(23), 6617-6623.
  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2017). Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. Science, 356(6342), 1058-1063.
  • Abdel-Maksoud, M. S., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5489. [Link]

  • Grushin, V. V., & Alper, H. (1994). Kinetics and mechanism of heterogeneous palladium-catalyzed coupling reactions of chloroaryls in water. Journal of the Chemical Society, Perkin Transactions 2, (8), 1725-1728. [Link]

  • Li, Q., et al. (2017). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 54(5), 2943-2949.
  • Sha, S., & Wu, X. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-22. [Link]

  • Toriumi, N., Inoue, T., & Iwasawa, N. (2022). Palladium-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids by Photoinduced Reductive Elimination. Journal of the American Chemical Society, 144(43), 19592–19602.
  • Bíró, J., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2470-2476.
  • Abdel-Wahab, B. F., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Medicinal Chemistry Research, 25(9), 1856-1867.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Lévesque, F., et al. (2018). Double‐decarboxylative cross‐coupling of two (hetero)aryl acids.
  • Al-Soud, Y. A., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of the Chilean Chemical Society, 53(4), 1694-1704.
  • The Organic Chemistry Tutor. (2022, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]

  • Twibanire, J. D., & Grindley, T. B. (2012). Decarboxylative, Radical C–C Bond Formation with Alkyl or Aryl Carboxylic Acids: Recent Advances. Synthesis, 44(10), 1475-1491.
  • Sharma, P., & Kumar, A. (2012). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Tetrahedron Letters, 53(34), 4564-4567.
  • Park, K., & Lee, S. (2010). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. Chemical Society Reviews, 39(12), 4868-4878.

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Application

Application of 2,5-Dichlorothiazole-4-carboxylic acid in fungicide development

Application Note: 2,5-Dichlorothiazole-4-carboxylic Acid in Fungicide Development Executive Summary This application note details the strategic use of 2,5-Dichlorothiazole-4-carboxylic acid (CAS 127426-30-6) as a core sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,5-Dichlorothiazole-4-carboxylic Acid in Fungicide Development

Executive Summary

This application note details the strategic use of 2,5-Dichlorothiazole-4-carboxylic acid (CAS 127426-30-6) as a core scaffold in the discovery of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1][2] Thiazole carboxamides are a validated class of agrochemicals (e.g., Thifluzamide) that target the fungal mitochondrial respiratory chain (Complex II).[1][2] The 2,5-dichloro substitution pattern offers unique steric protection and lipophilicity, potentially enhancing metabolic stability and binding affinity within the ubiquinone-binding pocket (Q-site) of the SDH enzyme.[1][2]

This guide provides a comprehensive workflow, from chemical synthesis and derivatization to biological validation, designed for researchers in agrochemical discovery.[1]

Scientific Background & Mechanism of Action (MoA)

Target: Succinate Dehydrogenase (SDH), Complex II of the mitochondrial respiratory chain.[2] Mechanism: The fungicide acts by competing with ubiquinone for the binding site on the SDH enzyme. This blockage disrupts electron transport, halting ATP production and inhibiting fungal respiration.[1]

Scaffold Rationale:

  • Thiazole Core: Mimics the ubiquinone ring system, facilitating entry into the hydrophobic Q-site.[1]

  • 2,5-Dichloro Substitution:

    • C2-Cl: Enhances lipophilicity (LogP) for better cuticular penetration.[1][2]

    • C5-Cl: Provides steric bulk that may prevent rapid metabolic degradation (e.g., by preventing oxidation at the 5-position).[1][2]

    • C4-Carboxamide Linker: The critical hydrogen bond donor/acceptor motif required for orienting the molecule within the active site (specifically interacting with conserved Tyrosine and Serine residues).[1][2]

Chemical Synthesis Protocol

This protocol outlines the conversion of the commercially available ethyl ester precursor into a library of bioactive carboxamides.

Workflow Diagram (Graphviz)

SynthesisWorkflow Ester Ethyl 2,5-dichlorothiazole- 4-carboxylate (Precursor) Acid 2,5-Dichlorothiazole- 4-carboxylic Acid (Core Scaffold) Ester->Acid Hydrolysis (NaOH, EtOH) Chloride Acid Chloride Intermediate (Activated) Acid->Chloride Activation (SOCl2, cat. DMF) Amide Target Fungicide (Thiazole Carboxamide) Chloride->Amide Coupling (Ar-NH2, Et3N)

Caption: Step-wise synthetic pathway from ester precursor to active carboxamide fungicide.

Step 3.1: Hydrolysis of Ethyl Ester

Objective: Generate the free carboxylic acid scaffold.

  • Reagents: Ethyl 2,5-dichlorothiazole-4-carboxylate (CAS 135925-33-6), NaOH (2N), Ethanol.[1][2]

  • Dissolve 10.0 g (44 mmol) of ethyl 2,5-dichlorothiazole-4-carboxylate in 50 mL of Ethanol.

  • Add 25 mL of 2N NaOH solution dropwise.

  • Stir at room temperature for 4 hours (monitor by TLC, Hexane:EtOAc 3:1).

  • Evaporate ethanol under reduced pressure.

  • Acidify the aqueous residue with 1N HCl to pH 2–3.

  • Filter the white precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

  • Yield: ~90-95% of 2,5-Dichlorothiazole-4-carboxylic acid .[1][2]

Step 3.2: Library Generation (Parallel Synthesis)

Objective: Synthesize a library of amides by reacting the acid with various substituted anilines (SAR exploration).

A. Activation (Acid Chloride Formation):

  • Suspend 1.0 eq of the Acid (from Step 3.1) in dry Toluene.

  • Add 1.5 eq Thionyl Chloride (

    
    ) and 1 drop of DMF (catalyst).
    
  • Reflux for 2 hours until gas evolution ceases and the solution clears.

  • Concentrate in vacuo to remove excess

    
     to obtain 2,5-dichlorothiazole-4-carbonyl chloride  (CAS 127426-29-3).[1][2] Use immediately.
    

B. Amide Coupling:

  • Prepare a set of reaction vials containing 1.1 eq of different substituted anilines (e.g., o-toluidine, 3,4-dichloroaniline, 2-fluoroaniline) in DCM.

  • Add 1.2 eq of Triethylamine (

    
    ) as a base.[2]
    
  • Add the Acid Chloride (dissolved in DCM) dropwise to each vial at 0°C.

  • Stir at room temperature overnight.

  • Workup: Wash with 1N HCl, then sat.

    
    . Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Biological Validation Protocols

Protocol 4.1: In Vitro Mycelial Growth Inhibition Assay

Objective: Determine the EC50 (Effective Concentration for 50% inhibition) against key pathogens. Target Pathogens: Rhizoctonia solani (Rice Sheath Blight), Botrytis cinerea (Grey Mold).[1][2]

Methodology:

  • Preparation: Dissolve test compounds in DMSO (stock 10,000 ppm).

  • Media: Prepare Potato Dextrose Agar (PDA). Add compounds to molten agar (50°C) to achieve final concentrations of 0.1, 1, 5, 10, 50, and 100 ppm. (Final DMSO conc. < 1%).[1][2]

  • Inoculation: Place a 5mm mycelial plug of the active pathogen in the center of the petri dish.

  • Incubation: Incubate at 25°C in the dark for 48–72 hours (until control plates are nearly full).

  • Measurement: Measure colony diameter (cross-section).

  • Calculation:

    
    
    (Where C = Control diameter, T = Treatment diameter).[1][2]
    Calculate EC50 using Log-Probit analysis.
    
Protocol 4.2: In Vivo Pot Assay (Rice Sheath Blight)

Objective: Validate translaminar and systemic efficacy on living plants.

  • Host: Rice seedlings (cv. Japonica, 3-leaf stage).[1][2]

  • Application: Spray formulated compound (in acetone/water + Tween 20) at 50, 100, and 200 g a.i./ha equivalent.[1] Allow to dry for 24 hours.

  • Inoculation: Inoculate stems with Rhizoctonia solani colonized agar plugs.

  • Condition: Maintain high humidity (>90%) at 28°C.

  • Evaluation: Assess lesion height after 7 days relative to plant height.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes hypothetical but mechanistically grounded SAR trends expected for this scaffold, based on known SDHI pharmacophores (e.g., Thifluzamide).

Aniline Substitution (R)Predicted Activity (EC50)Rationale
Phenyl (Unsubstituted) Moderate (10-50 ppm)Baseline binding; lacks hydrophobic interaction in the distal pocket.[1][2]
2-Methyl-phenyl (Ortho) High (< 1 ppm) Ortho-substituents often lock the amide conformation, improving fit (Atropisomerism).[1][2]
3,4-Dichloro-phenyl High (1-5 ppm)Increases lipophilicity and interactions with hydrophobic residues in the Q-site.[1][2]
4-Trifluoromethoxy Very High (< 0.5 ppm) Strong lipophilic interaction; mimics Thifluzamide tail.[1][2]
2,6-Difluoro-phenyl Low (> 100 ppm)May introduce steric clash or unfavorable electrostatic repulsion depending on pocket depth.[1][2]
Mode of Action & SAR Logic Diagram

SAR_Logic Scaffold 2,5-Dichlorothiazole Core (Proximal Binding) H_Bond Amide Linker (H-Bond to Tyr/Ser) Scaffold->H_Bond Connects via C4 Steric 2,5-Cl Substituents (Metabolic Stability) Scaffold->Steric Protects Hydrophobic Aniline Moiety (Distal Hydrophobic Pocket) H_Bond->Hydrophobic Orients Activity High Potency SDHI H_Bond->Activity Essential Hydrophobic->Activity Key Driver

Caption: Structural logic dictating the fungicidal potency of the thiazole carboxamide series.

Safety & Handling

  • 2,5-Dichlorothiazole-4-carboxylic acid: Irritant to eyes, respiratory system, and skin.[1][2] Handle in a fume hood.

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Use strictly anhydrous conditions.

  • Waste Disposal: All chlorinated organic waste must be disposed of in halogenated solvent waste containers.

References

  • American Chemical Society (ACS). (2025).[1][2] Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved January 31, 2026, from [Link][1]

  • Fungicide Resistance Action Committee (FRAC). (2025).[1][2] FRAC Code List 2025: Fungal respiration inhibitors (SDHIs). Retrieved January 31, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2025).[1][2] Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. PMC. Retrieved January 31, 2026, from [Link][1]

Sources

Method

Application Note: Optimized Amide Coupling Strategies for 2,5-Dichlorothiazole-4-carboxylic Acid

Topic: Experimental Protocol for Amide Coupling with 2,5-Dichlorothiazole-4-carboxylic acid Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Protocol for Amide Coupling with 2,5-Dichlorothiazole-4-carboxylic acid Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 2,5-dichlorothiazole-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, offering a unique vector for exploring structure-activity relationships (SAR) due to its distinct electronic profile and lipophilicity. However, this substrate presents a dichotomy of reactivity: the electron-deficient thiazole ring renders the C4-carboxylic acid prone to facile activation, yet the adjacent C5-chlorine introduces significant steric hindrance. Furthermore, the C2-position is highly electrophilic, creating a substantial risk of Nucleophilic Aromatic Substitution (SNAr) side reactions during amidation.

This guide outlines two distinct, field-validated protocols to navigate these challenges:

  • Method A (Acyl Chloride): The robust "Gold Standard" for sterically hindered amines.

  • Method B (HATU-Mediated): A milder approach for acid-sensitive substrates.

Structural Analysis & Reactivity Profile

To successfully couple this substrate, one must understand the competing electronic and steric forces at play.

The "Goldilocks" Activation Challenge
  • Steric Hindrance (C5-Cl): The chlorine atom at position 5 is peri-planar to the carbonyl group at position 4. This bulk impedes the approach of nucleophiles (amines) and large coupling reagents (e.g., phosphonium salts like BOP).

  • Electronic Trap (C2-Cl): The thiazole ring is electron-deficient. The presence of two chlorine atoms further pulls electron density, making the C2 carbon highly electrophilic.

    • Risk:[1] If the reaction conditions are too basic or the temperature too high, the amine (or the base) may attack C2, displacing the chlorine (SNAr) rather than forming the amide at C4.

Mechanistic Pathway & Risks

The following diagram illustrates the intended reaction pathway versus the critical failure mode (SNAr).

ReactionPathway Start 2,5-Dichlorothiazole- 4-COOH Activated Activated Species (Acyl Chloride or Active Ester) Start->Activated Activation (Oxalyl Cl or HATU) SideProduct S_NAr Byproduct (Loss of C2-Cl) Start->SideProduct Direct S_NAr (Rare) Product Target Amide (Retention of Cl2) Activated->Product Amine Attack (Kinetic Control) Activated->SideProduct Overheating or Excess Base

Caption: Figure 1. Kinetic competition between C4-amidation (Green) and C2-SNAr (Red).

Critical Control Points

ParameterRecommendationRationale
Temperature 0°C to RT Heat promotes SNAr at the C2 position. Avoid reflux.
Base Choice DIPEA or 2,6-Lutidine Sterically hindered bases reduce the risk of the base itself acting as a nucleophile at C2.
Stoichiometry 1.05 equiv. (Activator) Large excesses of activating agents can lead to side reactions with the electron-poor ring.
Solvent DCM or anhydrous THF DMF should be used sparingly (catalytic only) to avoid accelerating SNAr reactions.

Experimental Protocols

Method A: The Acyl Chloride Route (Recommended)

Best for: Sterically hindered amines, anilines, and scale-up. Mechanism: Converts the acid to the highly reactive acid chloride, overcoming the steric bulk of the C5-chlorine.

Reagents:

  • Substrate: 2,5-Dichlorothiazole-4-carboxylic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2-3 drops)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under N2, suspend the carboxylic acid in anhydrous DCM (0.2 M concentration).

  • Catalysis: Add catalytic DMF (2-3 drops). Note: Gas evolution will occur immediately upon the next step.

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise over 10 minutes.

  • Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear.

    • Checkpoint: Aliquot 50 µL into MeOH. Check LCMS for the methyl ester (M+14) to confirm complete acid chloride formation.

  • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Cool the acid chloride solution to 0°C. Add the amine (1.1 equiv) followed by DIPEA (2.5 equiv) dropwise.

  • Completion: Stir at 0°C for 30 mins, then warm to RT for 2-4 hours. Monitor by TLC/LCMS.[2]

Method B: HATU-Mediated Coupling

Best for: Acid-sensitive amines or rapid parallel synthesis. Mechanism: Generates an O-At active ester.[3] The 7-azabenzotriazole moiety aids in pre-organization, though it is bulkier than the acid chloride.

Reagents:

  • Substrate: 2,5-Dichlorothiazole-4-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF/DCM (1:1 mixture)

Step-by-Step Protocol:

  • Pre-activation: Dissolve the carboxylic acid in DMF/DCM (1:1, 0.1 M) at RT. Add DIPEA (1.0 equiv) and stir for 5 minutes.

  • Active Ester Formation: Add HATU (1.1 equiv) in one portion. Stir for 10-15 minutes. The solution will typically turn yellow/orange.

  • Amine Addition: Add the amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 4-16 hours.

    • Warning: Do not heat this reaction above 40°C. The combination of HATU and heat strongly favors SNAr side products on this scaffold.

Analytical Validation & Troubleshooting

Mass Spectrometry Fingerprinting

The most reliable way to validate the structure is via the Chlorine Isotope Pattern in LCMS.

  • Target Product (Amide): Contains 2 Chlorine atoms .

    • Pattern: M (100%), M+2 (65%), M+4 (10%).

    • Look for: Distinctive "9:6:1" approximate intensity triad.

  • Side Product (SNAr): Contains 1 Chlorine atom (C2-Cl displaced).

    • Pattern: M (100%), M+2 (33%).

    • Look for: "3:1" intensity doublet.

Workflow Decision Tree

DecisionTree Start Select Coupling Strategy CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine MethodA Method A: Oxalyl Chloride CheckAmine->MethodA Yes (Aniline/Secondary) CheckSens Is the Amine Acid Sensitive? CheckAmine->CheckSens No (Primary Alkyl) MethodB Method B: HATU / DIPEA CheckSens->MethodA No (Robust) CheckSens->MethodB Yes

Caption: Figure 2. Decision matrix for selecting the optimal coupling protocol.

References

  • Montalbetti, C. A., & Falque, V. (2005).[4][5] Amide bond formation and peptide coupling.[2][4][6] Tetrahedron, 61(46), 10827-10852. Link

    • Context: The definitive review on amide bond formation, covering the mechanisms of acyl chlorides and uronium reagents (H
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Critical analysis of coupling reagents, highlighting the utility of H
  • BenchChem. (2025).[7] 2,5-dichloro-4-iodo-1,3-thiazole as a building block in organic synthesis.[7] BenchChem Application Notes. Link

    • Context: Establishes the reactivity hierarchy of halogenated thiazoles (C4 > C2/C5) and the risk of SNAr.

Sources

Application

Probing the Therapeutic Potential: Application Notes for 2,5-Dichlorothiazole-4-carboxylic Acid Derivatives

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Among these, derivatives of 2,5-dichlorothiazole-4-carboxylic acid are emerg...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Among these, derivatives of 2,5-dichlorothiazole-4-carboxylic acid are emerging as a class of molecules with significant therapeutic promise, demonstrating a diverse range of biological activities. Their unique structural features, including the presence of a reactive carboxylic acid group and halogen substituents, provide a versatile platform for the synthesis of novel derivatives with potent antimicrobial, anticancer, and enzyme-inhibitory properties.[3]

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the biological activities of 2,5-dichlorothiazole-4-carboxylic acid derivatives. It offers field-proven insights and step-by-step protocols for evaluating their efficacy in key therapeutic areas.

I. Unveiling the Anticancer Activity: Cytotoxicity Screening

A significant area of investigation for thiazole derivatives has been their potential as anticancer agents. Several studies have demonstrated the potent cytotoxic effects of these compounds against a variety of cancer cell lines.[4][5] The underlying mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. To assess the anticancer potential of novel 2,5-dichlorothiazole-4-carboxylic acid derivatives, two robust and widely accepted in vitro assays are recommended: the MTT assay and the Sulforhodamine B (SRB) assay.

A. Principle of Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental tools in anticancer drug discovery, providing a preliminary screening of a compound's ability to inhibit cell growth or induce cell death.[6][7]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[1][4][8]

  • SRB Assay: This assay is based on the ability of the fluorescent dye Sulforhodamine B to bind to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass, which, in turn, correlates with the number of cells. This method is less susceptible to interference from compounds that affect mitochondrial respiration.[5][9][10]

B. Experimental Workflow for Anticancer Screening

The following diagram illustrates a typical workflow for evaluating the anticancer activity of 2,5-dichlorothiazole-4-carboxylic acid derivatives.

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_prep Cancer Cell Line Culture & Seeding treatment Treat Cells with Compounds cell_prep->treatment compound_prep Compound Serial Dilutions compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation assay_choice MTT or SRB Assay incubation->assay_choice readout Measure Absorbance assay_choice->readout ic50 Calculate IC50 readout->ic50

Caption: Workflow for in vitro anticancer screening.

C. Detailed Protocol: MTT Assay

This protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxic effects of 2,5-dichlorothiazole-4-carboxylic acid derivatives on adherent cancer cell lines.[1][4]

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell line of interest (e.g., A549, HCT-8, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • 2,5-Dichlorothiazole-4-carboxylic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[1]

  • Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Gently mix the plate on a shaker for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Combating Microbial Resistance: Antimicrobial Susceptibility Testing

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents.[2] Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[1][11][12] The primary method for evaluating the in vitro antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC).

A. Principle of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[13] The broth microdilution method is a widely used and standardized technique for determining the MIC of a compound.[14][15][16] This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized suspension of the target microorganism.

B. Experimental Workflow for MIC Determination

The following diagram outlines the workflow for determining the MIC of 2,5-dichlorothiazole-4-carboxylic acid derivatives.

mic_workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis compound_prep Compound Serial Dilutions in Broth inoculation Inoculate Microplate compound_prep->inoculation inoculum_prep Bacterial/Fungal Inoculum Prep inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation visual_insp Visual Inspection for Turbidity incubation->visual_insp mic_det Determine MIC visual_insp->mic_det

Caption: Workflow for MIC determination.

C. Detailed Protocol: Broth Microdilution Method

This protocol describes the determination of the MIC of 2,5-dichlorothiazole-4-carboxylic acid derivatives against bacterial strains.[13][14][15]

Materials:

  • 96-well sterile U-bottom microtiter plates

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 2,5-Dichlorothiazole-4-carboxylic acid derivatives (dissolved in DMSO)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in CAMHB in the wells of the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the total volume in each well to 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Targeting Key Enzymes: Enzyme Inhibition Assays

Many thiazole derivatives exert their biological effects by inhibiting specific enzymes.[8][17] For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation, while others inhibit xanthine oxidase, an enzyme implicated in gout.[8][17] Evaluating the enzyme inhibitory potential of 2,5-dichlorothiazole-4-carboxylic acid derivatives is crucial for understanding their mechanism of action and for guiding further drug development.

A. Principle of Enzyme Inhibition Assays

Enzyme inhibition assays are designed to measure the ability of a compound to reduce the activity of a specific enzyme. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of the enzymatic reaction is monitored, often by measuring the appearance of a product or the disappearance of a substrate. The inhibitory activity of the compound is then quantified, usually as an IC₅₀ value.

B. Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a general workflow for an enzyme inhibition assay.

enzyme_inhibition_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis reagent_prep Prepare Enzyme, Substrate, & Compound Solutions incubation Incubate Enzyme with Compound reagent_prep->incubation initiation Initiate Reaction with Substrate incubation->initiation kinetic_read Monitor Reaction Kinetics initiation->kinetic_read calc_inhibition Calculate % Inhibition kinetic_read->calc_inhibition ic50_det Determine IC50 calc_inhibition->ic50_det

Caption: Workflow for an enzyme inhibition assay.

C. Detailed Protocol: Xanthine Oxidase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of xanthine oxidase, a key enzyme in purine metabolism.[2][18][19]

Materials:

  • 96-well UV-transparent microplate

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • 2,5-Dichlorothiazole-4-carboxylic acid derivatives (dissolved in DMSO)

  • Allopurinol (positive control)

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation: Prepare a stock solution of xanthine in the phosphate buffer. Prepare a working solution of xanthine oxidase in the same buffer. Prepare serial dilutions of the test compounds and allopurinol in the buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Blank: 150 µL of buffer and 50 µL of the test compound solution (or vehicle).

    • Control (No Inhibitor): 100 µL of buffer, 50 µL of vehicle, and 50 µL of xanthine oxidase solution.

    • Test: 100 µL of buffer, 50 µL of the test compound solution at various concentrations, and 50 µL of xanthine oxidase solution.

    • Positive Control: 100 µL of buffer, 50 µL of allopurinol solution at various concentrations, and 50 µL of xanthine oxidase solution.

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the xanthine solution to all wells except the blank.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of uric acid formation is proportional to the rate of increase in absorbance.

Data Analysis: The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Rate of control reaction - Rate of blank) - (Rate of sample reaction - Rate of blank)] / (Rate of control reaction - Rate of blank) x 100

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

IV. Summary of Biological Activities

The following table summarizes the reported biological activities of representative thiazole-4-carboxylic acid derivatives.

Compound ClassBiological ActivityTarget/AssayReported Potency (IC₅₀/MIC)Reference(s)
2-Arylthiazolidine-4-carboxylic acid amidesAnticancerProstate cancer cell linesLow micromolar range[4][5]
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamidesAnticancerA-549, Bel7402, HCT-8 cell linesModerate activity
2-Amino-1,3-thiazole-4-carboxylic acid derivativesAntifungalSclerotinia sclerotiorum, Botrytis cinereaEC₅₀ = 7.21 µg/mL and 7.92 µg/mL, respectively
Heteroaryl(aryl) thiazole derivativesAntibacterialMethicillin-resistant Staphylococcus aureus, P. aeruginosa, E. coliMIC in the range of 0.23–0.7 mg/mL[11]
Thiazole carboxamide derivativesAnti-inflammatoryCOX-1 and COX-2 enzymesIC₅₀ = 0.239 µM (COX-1), 0.191 µM (COX-2)[8]
2-Benzamido-4-methylthiazole-5-carboxylic acid derivativesGout TreatmentXanthine OxidaseIn vivo uric acid inhibition of 62%[17]
2-Substituted 4,5-dihydrothiazole-4-carboxylic acidsAntibacterial (Enzyme Inhibition)Metallo-β-lactamase IMP-1IC₅₀ = 34.7 µM[15]

V. Conclusion and Future Directions

Derivatives of 2,5-dichlorothiazole-4-carboxylic acid represent a promising and versatile scaffold for the development of new therapeutic agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of their anticancer, antimicrobial, and enzyme-inhibitory activities. Further research, including structure-activity relationship (SAR) studies, in vivo efficacy models, and toxicological assessments, will be crucial in translating the potential of these compounds into clinical applications. The adaptability of the thiazole ring and the carboxylic acid functional group offers vast opportunities for medicinal chemists to design and synthesize next-generation therapeutics to address unmet medical needs.

References

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2023). ResearchGate. [Link]

  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. (2005). PubMed. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2010). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). National Center for Biotechnology Information. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. (2017). PubMed. [Link]

  • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. (2011). ResearchGate. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed. [Link]

  • Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones as potential antitubercular and antiproliferative agents. (2021). ResearchGate. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). ResearchGate. [Link]

  • L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products. (2003). PubMed. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. (2024). ScienceDirect. [Link]

  • Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. (2022). MDPI. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). PubMed. [Link]

  • In vitro and in silico β-lactamase inhibitory properties and phytochemical profile of Ocimum basilicum cultivated in central delta of Egypt. (2022). Taylor & Francis Online. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. [Link]

  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2010). National Center for Biotechnology Information. [Link]

  • Agar Dilution (MIC) Susceptibility Test Method. (2023). YouTube. [Link]

  • 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. (2017). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of 2,5-Dichlorothiazole-4-carboxylic acid

This guide serves as a specialized Technical Support Center for researchers synthesizing 2,5-Dichlorothiazole-4-carboxylic acid (CAS: 127426-30-6) . It focuses on the most robust synthetic route: the chlorination of thia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing 2,5-Dichlorothiazole-4-carboxylic acid (CAS: 127426-30-6) . It focuses on the most robust synthetic route: the chlorination of thiazole precursors followed by ester hydrolysis, while providing deep-dive troubleshooting for the specific chemical instabilities of the 2,5-dichlorothiazole core.

Technical Support Module 1: Synthetic Route & Critical Control Points

The "Golden Path" Protocol The industrial standard for high-purity synthesis typically involves a two-stage process. Direct chlorination of the carboxylic acid is often low-yielding due to solubility and decarboxylation risks. The ester route is preferred.

  • Precursor Transformation: Chlorination of Ethyl 2-hydroxy-4-thiazolecarboxylate (or its tautomer, 2-oxo) using

    
    /
    
    
    
    to generate Ethyl 2,5-dichlorothiazole-4-carboxylate.
  • Target Isolation: Controlled hydrolysis (saponification) of the ester to the free acid.

Mechanism of Failure Analysis

The following diagram illustrates the primary reaction pathway and the specific divergence points where side reactions occur.

SynthesisPath Start Ethyl 2-hydroxythiazole- 4-carboxylate Inter Ethyl 2,5-dichlorothiazole- 4-carboxylate Start->Inter POCl3 / PCl5 (Vilsmeier-Haack cond.) Side1 Impurity A: Ethyl 2-chloro-4-thiazolecarboxylate (Under-chlorination) Start->Side1 Incomplete Reaction Target 2,5-Dichlorothiazole- 4-carboxylic acid Inter->Target LiOH / THF / H2O (Controlled Hydrolysis) Side2 Impurity B: 2-Hydroxy-5-chlorothiazole- 4-carboxylic acid (Nucleophilic Displacement) Inter->Side2 NaOH / Reflux (Over-hydrolysis) Side3 Impurity C: 2,5-Dichlorothiazole (Decarboxylation) Target->Side3 Heat > 100°C (Acidic Workup)

Caption: Figure 1. Synthetic pathway for 2,5-Dichlorothiazole-4-carboxylic acid showing critical divergence points for impurities A, B, and C.

Technical Support Module 2: Troubleshooting the Chlorination Step

Context: Converting the 2-hydroxy/oxo precursor to the 2,5-dichloro ester involves both nucleophilic substitution (at C-2) and electrophilic aromatic substitution (at C-5).

Issue: Incomplete Chlorination (Presence of Monochloro Species)

  • Symptom: LC-MS shows a peak with M-34 mass (missing one Chlorine).

  • Root Cause: The substitution of the hydroxyl group at C-2 is rapid, but the electrophilic chlorination at C-5 is rate-limiting.

  • Corrective Action:

    • Catalyst: Ensure a catalytic amount of DMF is used. It forms the Vilsmeier reagent with

      
      , which is essential for activating the ring towards electrophilic attack at C-5.
      
    • Temperature: The reaction often requires reflux (

      
      ).[1] If running neat in 
      
      
      
      , ensure the bath temperature is sufficient to maintain a vigorous reflux.
    • Stoichiometry: Use excess

      
       (1.1–1.5 eq) alongside 
      
      
      
      to drive the C-5 chlorination.

Issue: "Black Tar" Formation

  • Root Cause: Thermal decomposition of the thiazole ring or polymerization caused by local hot spots during the quenching of excess

    
    .
    
  • Corrective Action:

    • Quench Protocol: Never add water to the reaction mixture. Slowly add the reaction mixture to crushed ice/water with vigorous stirring, keeping the internal temp

      
      .
      

Technical Support Module 3: Troubleshooting the Hydrolysis (Critical)

This is the most sensitive step. The 2-chloro position in thiazoles is activated for nucleophilic aromatic substitution (


), similar to 2-chloropyridine.

Issue: Reversion to Hydroxy Impurity (Impurity B)

  • Symptom: Product contains a significant amount of material matching the starting material's core (2-hydroxy/oxo) or has an acidic pKa ~5-6 instead of ~3.

  • Root Cause: Use of strong bases (NaOH, KOH) at high temperatures causes the hydroxide ion to displace the labile chlorine at the 2-position.

  • Protocol Adjustment:

    • Switch Base: Use Lithium Hydroxide (LiOH) . It is milder and less nucleophilic in this context than NaOH.

    • Solvent System: Use THF:Water (3:1). The organic co-solvent reduces the effective concentration of the aggressive hydroxide nucleophile around the hydrophobic 2-Cl site.

    • Temperature Limit: Do NOT reflux. Conduct the hydrolysis at

      
       to Room Temperature (
      
      
      
      ). Monitor by TLC/LC-MS every 30 minutes.

Issue: Low Yield due to Decarboxylation (Impurity C)

  • Symptom: Gas evolution observed during acidification; loss of mass; isolation of a neutral oil (2,5-dichlorothiazole).

  • Root Cause: Thiazole-4-carboxylic acids are prone to thermal decarboxylation, especially in acidic media.

  • Corrective Action:

    • Acidification: When neutralizing the carboxylate salt, use mild acid (1N HCl or acetic acid) to pH 3-4. Do not go to pH 1.

    • Drying: Do not dry the free acid in an oven

      
      . Vacuum dry at ambient temperature.
      

Technical Support Module 4: Impurity Profiling Table

Use this table to identify by-products based on relative retention time (RRT) and Mass Shift.

Impurity NameStructure NoteOriginMass Shift (vs Target)Prevention
Des-chloro (5-H) Ethyl 2-chlorothiazole-4-carboxylateIncomplete chlorination at C-5-34 DaIncrease reaction time/temp; add DMF catalyst.
Hydrolysis Adduct 2-Hydroxy-5-chlorothiazole-4-COOHDisplacement of 2-Cl by OH⁻-18 Da (+16 O, -34 Cl)Use LiOH; Lower temperature; Avoid NaOH reflux.
Decarboxylated 2,5-DichlorothiazoleThermal loss of CO₂-44 DaAvoid heating acidic solution; Vacuum dry only.
Ethyl Ester Ethyl 2,5-dichlorothiazole-4-carboxylateIncomplete hydrolysis+28 DaExtend reaction time at low temp; Check solubility.

Technical Support Module 5: Interactive Troubleshooting Guide

Question 1: "I am seeing a product with the correct mass, but the melting point is lower than reported (Reports: ~150-160°C). Why?"

  • Answer: This is likely due to partial decarboxylation or the presence of the monohydrate. Thiazole carboxylic acids often crystallize as hydrates.

    • Test: Run TGA (Thermogravimetric Analysis). A weight loss of ~8-9% <100°C confirms the hydrate.

    • Fix: Recrystallize from a non-aqueous solvent like Toluene or 1,2-Dichloroethane if anhydrous material is required, but be wary of heating.

Question 2: "Can I use the Sandmeyer reaction starting from 2-amino-5-chlorothiazole-4-carboxylic acid?"

  • Answer: Yes, but it is operationally difficult.

    • Risk:[2] Diazotization of aminothiazoles is notoriously unstable compared to anilines. The diazonium salt hydrolyzes extremely fast to the 2-hydroxy species (Impurity B) before the chloride can displace it.

    • Recommendation: The chlorination of the hydroxy-ester (Route 1) is superior in yield and reproducibility.

Question 3: "How do I remove the 2-hydroxy impurity if it's already formed?"

  • Answer: Separation is difficult due to similar solubility.

    • Method: Convert the crude acid back to the methyl ester using

      
      . The 2,5-dichloro ester and the 2-hydroxy ester have significantly different polarities and can be separated by flash chromatography (Silica, Hexane:EtOAc). Then, re-hydrolyze carefully with LiOH.
      

Visual Troubleshooting Logic

Troubleshooting Problem Problem: Low Yield or Impure Product Check1 Check LC-MS Mass Spectrum Problem->Check1 Result1 Mass = Target - 34 Da (Monochloro) Check1->Result1 Result2 Mass = Target - 18 Da (Hydroxy/Oxo species) Check1->Result2 Result3 Mass = Target - 44 Da (Neutral species) Check1->Result3 Action1 Action: Incomplete C-5 Chlorination. Add DMF catalyst, increase POCl3 reflux time. Result1->Action1 Action2 Action: Over-hydrolysis. Switch from NaOH to LiOH. Reduce temp to <25°C. Result2->Action2 Action3 Action: Decarboxylation. Avoid heat during acidic workup. Do not oven dry. Result3->Action3

Caption: Figure 2. Decision tree for diagnosing common synthetic failures based on mass spectrometry data.

References

  • Prepar

    • Source: U.S.
    • Relevance: Describes the foundational methods for oxidizing chloromethylthiazoles and the stability of thiazole carboxylic acids.
    • URL:

  • Synthesis of 2,5-Dihalothiazole-4-carboxyl

    • Source:ChemInform, 33(51). Okonya, J. F., & Al‐Obeidi, F. (2002).
    • Relevance: Establishes the chlorination protocol for hydroxy-thiazole esters.
    • URL:

  • Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid (Analogous Chemistry).

    • Source: German P
    • Relevance: Provides insight into the handling of dichloro-heterocyclic carboxylic acids and saponific
    • URL:

  • Nucleophilic Substitution of 2-Chlorothiazoles.

    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Relevance: Mechanistic validation of the 2-chloro displacement by hydroxide ions.
    • URL:

Sources

Optimization

Technical Support Center: Navigating the Scale-up Synthesis of 2,5-Dichlorothiazole-4-carboxylic acid

Welcome to the dedicated technical support guide for the synthesis of 2,5-Dichlorothiazole-4-carboxylic acid. This resource is designed for researchers, process chemists, and drug development professionals who are transi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2,5-Dichlorothiazole-4-carboxylic acid. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot plant or manufacturing scale. As a crucial building block in medicinal chemistry, the robust and reproducible synthesis of this molecule is paramount. This guide provides in-depth, field-proven insights into overcoming common challenges, structured in a practical question-and-answer format.

Synthesis Overview: The Hydrolysis Pathway

The most common and scalable route to 2,5-Dichlorothiazole-4-carboxylic acid involves the alkaline hydrolysis of its corresponding ester, typically the ethyl or methyl ester. While straightforward in principle, this reaction is fraught with challenges on a larger scale, primarily concerning reaction completeness, impurity formation, and product isolation.

Core Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants & Reagents SM Ethyl 2,5-Dichlorothiazole- 4-carboxylate Reaction Hydrolysis Reaction SM->Reaction Base Aqueous Base (e.g., NaOH, LiOH) Base->Reaction Solvent Solvent (e.g., THF, Methanol) Solvent->Reaction Workup Aqueous Workup & pH Adjustment Reaction->Workup Reaction Mixture Isolation Filtration & Washing Workup->Isolation Product Slurry Drying Vacuum Drying Isolation->Drying Product 2,5-Dichlorothiazole- 4-carboxylic acid Drying->Product

Caption: General workflow for the hydrolysis of ethyl 2,5-dichlorothiazole-4-carboxylate.

Troubleshooting Guide: Common Scale-up Hurdles

This section directly addresses issues frequently encountered during the scale-up process.

❓ Question 1: My hydrolysis reaction is stalling. After several hours, HPLC analysis still shows 10-15% of the starting ester. What are the likely causes?

Answer: This is a classic scale-up problem often rooted in mixing and stoichiometry. Here’s a breakdown of potential causes and solutions:

  • Causality - Insufficient Base: At scale, viscous slurries can trap reagents. Ensure you are using a sufficient molar excess of the base (typically 1.5 to 2.5 equivalents). The hydrolysis generates the carboxylate salt, which may have limited solubility, and efficient mixing is needed to ensure the base can react with the suspended ester.

  • Causality - Poor Mass Transfer: In large reactors, inadequate agitation can lead to poor mixing between the organic ester (which may be a solid or an oil) and the aqueous base.

    • Solution 1: Increase Agitation: Evaluate the reactor's agitation efficiency. A vortex should be visible, ensuring solids are fully suspended.

    • Solution 2: Add a Co-solvent: Introducing a water-miscible organic solvent like methanol or THF can create a homogenous reaction mixture, dramatically improving reaction rates.[1] Methanol is often preferred as it can be easily removed under vacuum.

  • Causality - Temperature: While higher temperatures can increase the reaction rate, they also significantly promote the decarboxylation side reaction. The optimal temperature is a balance, typically in the range of 40-60°C.

Troubleshooting Flowchart for Incomplete Conversion

Troubleshooting_Low_Conversion Start Incomplete Conversion (>5% SM remaining) CheckBase Verify Base Stoichiometry (1.5 - 2.5 eq.) Start->CheckBase CheckMixing Evaluate Agitation & Mass Transfer CheckBase->CheckMixing Stoichiometry OK Sol_Base Action: Add more base (0.2-0.5 eq.) & re-sample CheckBase->Sol_Base Stoichiometry Low CheckTemp Is Temperature Optimal? (40-60°C) CheckMixing->CheckTemp Mixing OK Sol_Mixing Action: Increase agitation speed or add co-solvent (THF/MeOH) CheckMixing->Sol_Mixing Mixing Poor Sol_Temp Action: Adjust temperature. Caution: High temp increases decarboxylation. CheckTemp->Sol_Temp Temp Not Optimal End Problem Resolved CheckTemp->End Temp OK Sol_Base->End Sol_Mixing->End Sol_Temp->End

Caption: Decision tree for troubleshooting incomplete hydrolysis reactions.

❓ Question 2: My product purity is low due to a significant peak corresponding to 2,5-dichlorothiazole. How do I prevent this decarboxylation?

Answer: Decarboxylation is the most critical side reaction for this molecule, especially under harsh thermal or pH conditions. Thiazole carboxylic acids are known to be susceptible to this degradation pathway.[2][3][4]

  • Mechanism: The reaction is driven by the thermal instability of the carboxylic acid, particularly when protonated. High temperatures or highly acidic conditions during the workup will accelerate the loss of CO2.

  • Mitigation Strategies:

    • Temperature Control: Keep the hydrolysis reaction temperature below 65°C. During the subsequent acidification step, it is crucial to pre-cool the reaction mixture to 0-10°C before adding acid.[5]

    • Controlled Acidification: The precipitation of the carboxylic acid is achieved by acidifying the aqueous solution.[6] Do not add the reaction mixture to a large volume of concentrated acid. Instead, slowly add acid (e.g., 3M HCl) to the chilled reaction mixture while monitoring the pH and temperature. A rapid exotherm during neutralization can cause localized heating and trigger decarboxylation. The target pH for complete precipitation is typically 2.0-3.0.[5]

    • Avoid Distillation: Do not attempt to purify the final product by distillation. The required temperatures will almost certainly lead to complete decomposition.

❓ Question 3: During workup and acidification, the product precipitates as a sticky solid or an oil, making filtration a nightmare. What can be done?

Answer: This is usually caused by impurities acting as a eutectic mixture or by improper crystallization technique.

  • Causality - Impurities: The presence of unreacted starting material or the oily 2,5-dichlorothiazole by-product can lower the melting point of the crude solid and cause oiling out.

  • Solutions:

    • Ensure High Conversion: Before proceeding to workup, ensure the reaction is complete (>99% conversion) to minimize the presence of the starting ester.

    • Controlled Precipitation: Add the acid slowly to the chilled solution with vigorous stirring. This promotes the formation of smaller, more uniform crystals rather than a large, amorphous mass. Seeding with a small amount of pure product can also encourage proper crystallization.

    • Anti-Solvent Strategy: If the product still oils out from the aqueous mixture, consider an alternative workup. After acidification, extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it, and then perform a solvent swap or add an anti-solvent (e.g., heptane) to induce crystallization. This allows for better control over the precipitation process.

Frequently Asked Questions (FAQs)

  • Q1: What are the key safety considerations for this process on a large scale?

    • A: 2,5-Dichlorothiazole-4-carboxylic acid and related halogenated heterocycles should be handled as irritants to the skin, eyes, and respiratory tract.[7][8] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[7][9] The reaction involves strong bases and acids, which require careful handling to avoid chemical burns. Be prepared for potential gas evolution, especially if using a Vilsmeier-Haack type approach for related structures which can evolve HCl gas.[10]

  • Q2: Which base is recommended for scale-up: NaOH, KOH, or LiOH?

    • A: While all three can be effective, NaOH and KOH are generally preferred for scale-up due to lower cost. LiOH is sometimes used in smaller-scale syntheses and may offer slight advantages in solubility of the intermediate salt, but this rarely justifies the cost at an industrial scale.[2][11] The choice primarily depends on cost and availability.

  • Q3: What are the best analytical techniques for in-process control (IPC)?

    • A: High-Performance Liquid Chromatography (HPLC) is the gold standard. A reverse-phase C18 column with a methanol/acetonitrile and water (with formic acid or ammonium formate buffer) mobile phase is typically effective for separating the starting ester, the carboxylic acid product, and the decarboxylated impurity.[12] Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.[7]

Protocols and Data Tables

Protocol 1: Scale-up Hydrolysis of Ethyl 2,5-dichlorothiazole-4-carboxylate
  • Charge the reactor with Ethyl 2,5-dichlorothiazole-4-carboxylate (1.0 eq) and methanol (5-10 volumes).

  • Begin agitation to suspend the solid.

  • In a separate vessel, prepare a solution of Sodium Hydroxide (2.0 eq) in water (3-5 volumes).

  • Slowly add the NaOH solution to the reactor, ensuring the temperature does not exceed 30°C.

  • Heat the reaction mixture to 50-55°C and hold for 2-4 hours.

  • Monitor the reaction progress by HPLC until <1% of the starting material remains.

  • Cool the reaction mixture to 0-5°C.

  • Slowly add 3M Hydrochloric Acid, maintaining the internal temperature below 15°C, until the pH of the aqueous phase is 2.0-2.5.

  • Stir the resulting slurry at 0-5°C for at least 1 hour.

  • Filter the solid product and wash the cake with cold water (2 x 3 volumes).

  • Dry the solid in a vacuum oven at 45-50°C until constant weight is achieved.

Table 1: Common Impurities and Mitigation Strategies
Impurity NameStructureTypical SourceMitigation Strategy
Ethyl 2,5-dichlorothiazole-4-carboxylateStarting MaterialIncomplete ReactionEnsure sufficient base, adequate mixing, and optimal reaction time/temperature.
2,5-DichlorothiazoleDecarboxylation By-productHigh temperature; low pH during workupMaintain strict temperature control (<65°C); cool mixture to 0-10°C before slow acidification.
Mono-chloro speciesImpurity in starting material or side reactionUse high-purity starting material; avoid overly harsh reaction conditions.Purge via recrystallization of the final product.

References

  • National Center for Biotechnology Information. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. NIH. Available from: [Link]

  • Google Patents. (CN104592146A). Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available from: [Link]

  • Google Patents. (US4555577A). 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation.
  • Google Patents. (CN102372680A). A kind of method for preparing thiazole-4-carboxylic acid.
  • Google Patents. (US3274207A). Processes for preparing thiazole carboxylic acids.
  • He, L., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • Chen, Y., et al. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]

  • Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

  • ResearchGate. (2015). (PDF) Study on DDQ-promoted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acid hydrazides and aldehydes. Available from: [Link]

  • ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available from: [Link]

  • PubMed. (2024). Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(l-histidine)copper(II): A Combined Theoretical and Experimental Study. Available from: [Link]

  • ResearchGate. (2022). Highly electroactive thiazolium [5,4-d]thiazol-2,5-dicarboxylic acid-silver electrochemiluminescent metal–organic frameworks: synthesis, properties and application in glutathione detection. Available from: [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

  • Zhuravlev, Y. N., et al. (2011). Thermal stability of 1,3-disubstituted imidazolium tetrachloroferrates, magnetic ionic liquids. Russian Journal of Applied Chemistry. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1983). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Available from: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2017). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available from: [Link]

  • ChemRxiv. (2023). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. Available from: [Link]

  • MSDS of 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. (n.d.). Available from: [Link]

Sources

Troubleshooting

Troubleshooting amide bond formation with hindered amines

Topic: Troubleshooting Amide Bond Formation with Hindered Amines Status: Online Operator: Senior Application Scientist Ticket ID: AMIDE-HINDERED-001 Diagnostic Workflow Before selecting a reagent, analyze your substrate'...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Amide Bond Formation with Hindered Amines

Status: Online Operator: Senior Application Scientist Ticket ID: AMIDE-HINDERED-001

Diagnostic Workflow

Before selecting a reagent, analyze your substrate's steric and electronic profile. Standard reagents (EDC, DCC, HBTU) often fail with hindered amines (e.g., N-methylated,


-disubstituted) due to slow kinetics that allow side reactions (epimerization, capping) to dominate.
Interactive Decision Matrix

Use this logic tree to select the optimal coupling strategy.

ReagentSelection Start START: Analyze Substrate IsChiral Is the Carboxylic Acid Chiral/Epimerization Prone? Start->IsChiral IsHindered Is the Amine Extremely Hindered? (e.g., N-Me, Aib, Aniline) IsChiral->IsHindered No / Low Risk T3P RECOMMENDED: T3P + Pyridine (Low Epimerization, High Solvency) IsChiral->T3P Yes (High Risk) COMU ALTERNATIVE: COMU + TMP (Safer than HATU, Visual Check) IsHindered->COMU Moderate AcidChlor Is Acid Chloride Stable? IsHindered->AcidChlor Yes (Very Hindered) Ghosez NUCLEAR OPTION: Ghosez Reagent (In-situ Acid Chloride) AcidChlor->Ghosez Yes (Neutral Cond.) HATU STANDARD HIGH-POWER: HATU + HOAt (Gold Standard for Sterics) AcidChlor->HATU No (Unstable) TFFH ACID FLUORIDE: TFFH (For Aib/N-Me couplings) AcidChlor->TFFH No (Need Fluoride)

Figure 1: Strategic decision tree for coupling reagent selection based on steric hindrance and epimerization risk.

Troubleshooting Modules (FAQs)

Module A: Reaction Stalling & Conversion

User Issue: "I am using HATU to couple an N-methyl amine to a bulky carboxylic acid. The reaction stalls at 60% conversion even after 24 hours."

Root Cause: With hindered substrates, the rate of the bimolecular reaction (


) drops significantly. The active ester (OAt-ester) is unstable over long periods and can undergo hydrolysis or rearrangement to an unreactive N-acyl urea or guanidine species if the amine does not attack quickly.

Solution:

  • Switch to Acid Fluorides (TFFH): Acid fluorides are smaller electrophiles than OAt-esters (from HATU) and less prone to steric clash. They are particularly effective for Aib (aminoisobutyric acid) and N-methyl couplings.

  • The "Magic" Solvent: Switch from DMF to NMP (N-methylpyrrolidone) or a mixture of DCM/DMF (1:1) . Hindered amines often suffer from solvation shells that impede nucleophilicity; breaking this network can accelerate the reaction.

  • Rewarm Protocol: If using HATU, do not stir for 24h. React for 4h, work up, and re-subject the crude material to fresh reagents. This prevents the accumulation of "dead" active ester byproducts.

Module B: Epimerization Control

User Issue: "I used HATU/DIEA and obtained the product, but my chiral center racemized (30% epimer)."

Root Cause: The combination of a strong activator (HATU) and a base (DIEA) facilitates the formation of an Oxazolone intermediate. This intermediate is highly susceptible to deprotonation at the


-carbon, leading to loss of chirality.

Solution:

  • Adopt the T3P Strategy: Switch to T3P (Propylphosphonic anhydride) .

    • Why? T3P activates the acid via a cyclic anhydride mechanism that is sterically bulky but does not stabilize the oxazolone transition state as effectively as uronium salts.

    • Protocol: Use T3P (50% in EtOAc) with Pyridine or 2,4,6-Collidine as the base. These weaker bases are sufficient for T3P but poor at abstracting the

      
      -proton.
      
  • Add Oxyma Pure: If you must use carbodiimides (EDC), replace HOBt with Oxyma Pure . It creates a leaving group with a pKa that balances reactivity and basicity, suppressing racemization (Albericio et al.).

Module C: The "Nuclear Option" (Extreme Sterics)

User Issue: "Nothing works. I have an aniline derivative and a tertiary carboxylic acid. HATU, T3P, and PyBOP all failed."

Root Cause: The nucleophile (aniline) is too weak, and the electrophile is too hindered. The activation energy for the tetrahedral intermediate formation is too high for standard active esters.

Solution: Generate the Acid Chloride in situ using Ghosez Reagent. Standard Thionyl Chloride (


) is often too harsh (generates HCl gas, acidic pH). The Ghosez Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions .[1][2]
  • Mechanism:[1] It reacts with the acid to form the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide), avoiding acidic degradation.

Mechanistic Visualization: The Epimerization Trap

Understanding how you lose chirality is vital to preventing it.

Epimerization Activated Activated Ester (O-Acyl Uronium) Oxazolone Oxazolone (Azlactone Intermediate) Activated->Oxazolone Intramolecular Cyclization Pure Chiral Amide (Desired Product) Activated->Pure Direct Amine Attack (Fast Kinetics) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base (DIEA/TEA) Abstracts H+ Racemic Racemic Amide (D/L Mixture) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Figure 2: The oxazolone pathway. High-hindrance couplings slow down the "Direct Amine Attack," allowing the "Intramolecular Cyclization" (epimerization) to dominate.

Standardized Protocols

Protocol A: High-Efficiency Coupling (COMU/Oxyma)

Best for: Moderately hindered amines, general synthesis, safer alternative to HATU.

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and COMU (1.0 equiv) in DMF or NMP (0.1 M concentration).

    • Note: Avoid high concentrations to prevent aggregation.

  • Activation: Add Oxyma Pure (1.0 equiv) (Optional but recommended for chiral substrates).

  • Base Addition: Add TMP (2,4,6-Trimethylpyridine) or Collidine (2.0 equiv).

    • Visual Cue: Solution should turn Orange/Red .

  • Coupling: Add the Amine (1.1 equiv). Stir at Room Temp.

    • Endpoint: The solution will turn Yellow upon consumption of the active ester. If it stays red, the coupling is stalled.

Protocol B: The Ghosez Reagent Method

Best for: Extremely hindered, non-nucleophilic amines (anilines), acid-sensitive substrates.

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM under Argon.

  • Chlorination: Add Ghosez Reagent (1.2 equiv) dropwise at 0°C. Stir for 1–2 hours at RT.

    • Monitoring: Monitor by TLC (conversion of acid to acid chloride; quench aliquot with MeOH to check for methyl ester).

  • Coupling: Add the Hindered Amine (1.2–1.5 equiv) and Pyridine (2.0 equiv) (or DIPEA if acid stable).

  • Workup: Stir until complete (usually < 2h). The byproduct is water-soluble. Wash with 1N HCl (if product stable) or saturated

    
    .
    

Reagent Comparison Data

ReagentReactivity (Sterics)Epimerization RiskSafety ProfileCostBest Use Case
HATU HighModerateHigh (Sensitizer)

$
The "Standard" for difficult bonds.
COMU HighLowModerate (No HOBt)

Modern replacement for HATU. Visual monitoring.
T3P ModerateVery Low Excellent (Non-toxic)

Scale-up , chiral substrates, easy workup.[3][4]
Ghosez Extreme Low (Neutral pH)Moderate (Moisture sens.)

Tertiary amines , anilines, "brick wall" cases.
TFFH HighLowModerate

$
Aib-Aib couplings, N-methyl amino acids.

References

  • Valeur, E., & Bradley, M. (2009).[5][6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[6]

  • Dunetz, J. R., et al. (2011).[7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[7][8] Organic Letters, 13(19), 5048–5051.

  • Ghosez, L., et al. (1979).[1]

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[9] Organic Syntheses, 59, 26. 
    
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402.

Sources

Optimization

Work-up procedures for reactions involving 2,5-Dichlorothiazole-4-carboxylic acid

Answering the urgent need for robust, reproducible protocols, this Technical Support Center provides a focused troubleshooting guide for synthetic work-ups involving 2,5-Dichlorothiazole-4-carboxylic acid. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for robust, reproducible protocols, this Technical Support Center provides a focused troubleshooting guide for synthetic work-ups involving 2,5-Dichlorothiazole-4-carboxylic acid. As a Senior Application Scientist, my aim is to move beyond simple procedural lists to offer a framework of chemical logic, enabling you to anticipate challenges, diagnose issues, and optimize your purification strategies with confidence.

Core Principles: The Chemistry of Separation

The successful isolation of products from reactions involving 2,5-Dichlorothiazole-4-carboxylic acid hinges on exploiting the significant acidity of its carboxylic acid functional group. The electron-withdrawing nature of the dichlorothiazole ring substantially lowers the pKa of the carboxylic acid proton, making it a relatively strong organic acid. This allows for its selective protonation and deprotonation using mild acids and bases, which is the cornerstone of a standard acid-base extraction work-up.

Troubleshooting & FAQs

This section addresses common issues encountered during the work-up of reactions with 2,5-Dichlorothiazole-4-carboxylic acid.

Question 1: I've just completed an amide coupling reaction. How do I remove the unreacted 2,5-Dichlorothiazole-4-carboxylic acid starting material from my neutral amide product?

Answer: This is a classic application of acid-base extraction. Your unreacted starting material is a strong acid, while your amide product is neutral. This difference in reactivity is the key to their separation.

  • Causality: A weak aqueous base, such as sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the highly acidic 2,5-Dichlorothiazole-4-carboxylic acid, forming its corresponding sodium carboxylate salt. This salt is highly polar and will partition into the aqueous layer. Your neutral amide product will remain in the organic layer.

  • Self-Validation: After washing the organic layer with the bicarbonate solution, you can test the pH of the aqueous layer. A pH of ~8 confirms that the base was sufficient to deprotonate the acidic starting material.

  • Protocol Insight: It is critical to use a mild base like NaHCO₃ or potassium carbonate (K₂CO₃) instead of a strong base like sodium hydroxide (NaOH). Strong bases could potentially hydrolyze your newly formed amide bond or other sensitive functional groups in your molecule.[1]

Question 2: My reaction is complete, and my final product is 2,5-Dichlorothiazole-4-carboxylic acid (e.g., from an ester hydrolysis). How do I isolate it from the reaction mixture?

Answer: The goal here is to ensure your product is in its neutral, protonated form, which is less soluble in water and more soluble in organic solvents.

  • Causality: After a basic hydrolysis (saponification) of an ester, your product exists as the sodium or lithium carboxylate salt in the aqueous reaction mixture.[2] To isolate the carboxylic acid, you must acidify the solution with a strong acid, such as 1N or 2N hydrochloric acid (HCl). This protonates the carboxylate, converting it back to the neutral carboxylic acid.

  • Procedural Choice: Upon acidification to a pH of 1-2, the neutral carboxylic acid will often precipitate out of the aqueous solution if its solubility is low enough.[3][4] You can then isolate it by filtration. If it does not precipitate, you must perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[5]

  • Self-Validation: Always check the pH of the aqueous layer with pH paper after adding acid. A pH of ≤ 2 ensures complete protonation, maximizing the yield of your isolated acid.

Question 3: I performed an amide coupling using DCC/EDC. Now my product is contaminated with a white precipitate that is insoluble in most solvents. What is it and how do I get rid of it?

Answer: You are likely dealing with dicyclohexylurea (DCU) or a related urea byproduct from your carbodiimide coupling agent.[6] These byproducts are notoriously insoluble and can complicate purification.

  • Removal Strategy 1 (Filtration): The simplest method is to filter the crude reaction mixture before aqueous work-up. DCU has low solubility in many common reaction solvents like dichloromethane (DCM) and can often be removed by filtration through a pad of Celite®.

  • Removal Strategy 2 (Work-up Modification): Some urea byproducts have different solubilities. After quenching the reaction, you can sometimes exploit this. For example, after removing the solvent, adding a solvent like acetonitrile and sonicating can sometimes leave the DCU as a solid, which can then be filtered off.

  • Expert Insight: For EDC-based couplings, the resulting urea byproduct is water-soluble, making it easily removable with a standard aqueous wash. This is a primary reason why EDC is often preferred over DCC for solution-phase chemistry.[7][8]

Question 4: I'm trying to monitor my reaction using Thin Layer Chromatography (TLC), but the 2,5-Dichlorothiazole-4-carboxylic acid starting material just streaks or stays at the baseline. What should I do?

Answer: This is a common issue with highly polar, acidic compounds on silica gel TLC plates.

  • Causality: The acidic silica gel surface strongly interacts with the carboxylic acid group, causing poor elution and streaking.

  • Solution: To get a clean spot, you need to modify your mobile phase. Adding a small amount of a volatile acid, such as acetic acid or formic acid (~1-2%), to your eluent system (e.g., ethyl acetate/hexanes) will suppress the deprotonation of your carboxylic acid on the plate, leading to a much cleaner spot with a higher Rf value.

Data & Properties Summary

A clear understanding of the physical properties of 2,5-Dichlorothiazole-4-carboxylic acid is essential for designing effective work-up and purification protocols.

PropertyValue / ObservationRationale & Implication for Work-up
Molecular Weight ~198.02 g/mol Standard molecular weight for calculations.
Physical Form Typically a solid at room temperature.Allows for isolation by filtration if precipitated.
pKa (Carboxylic Acid) Estimated ~1-2The dichlorothiazole ring is strongly electron-withdrawing, making this a strong organic acid. It is easily deprotonated by weak bases like NaHCO₃.
Solubility (Organic) Slightly soluble in methanol; low solubility in non-polar solvents.[9]Extractions may require polar organic solvents like ethyl acetate. Solubility can be enhanced by the presence of some water.[10]
Solubility (Aqueous) Low solubility in its neutral (protonated) form. High solubility as its carboxylate salt (deprotonated).This pH-dependent solubility is the foundation of the acid-base extraction work-up. Acidify to precipitate/extract; basify to wash away.

Experimental Protocols

Protocol 1: General Work-up for Amide Coupling

This protocol details the purification of a neutral amide product from unreacted 2,5-Dichlorothiazole-4-carboxylic acid and a water-soluble coupling agent like EDC.

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent (e.g., DMF, DCM).

  • Redissolution: Dissolve the crude residue in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 50 mL per 100 mL of organic phase). This removes unreacted 2,5-Dichlorothiazole-4-carboxylic acid. Check: The pH of the first aqueous wash should be >8.

  • Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and removes the bulk of the water from the organic layer.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as needed.[5]

Protocol 2: Isolation of 2,5-Dichlorothiazole-4-carboxylic Acid from Ester Hydrolysis

This protocol details the isolation of the title compound following a base-mediated ester hydrolysis.

  • Cooling: After the hydrolysis is complete, cool the reaction mixture to 0 °C in an ice bath. This helps to control the exotherm during acidification and can improve precipitation.

  • Acidification: Slowly add 2N HCl to the stirred reaction mixture. Monitor the pH with pH paper. Continue adding acid until the pH is ~2.[4]

  • Isolation (Method A - Precipitation): If a precipitate forms upon acidification, continue stirring the slurry at 0 °C for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold water, then dry under high vacuum.

  • Isolation (Method B - Extraction): If the product remains in solution, transfer the acidified mixture to a separatory funnel. Extract the product into a suitable organic solvent like ethyl acetate (3 x volume of the aqueous phase).

  • Combine & Dry: Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to yield the final product.

Visualization of a General Work-up Workflow

The following diagram outlines the decision-making process for a typical work-up procedure.

Workup_Workflow cluster_ph pH Adjustment Logic start Reaction Mixture (Product, Reagents, Byproducts) quench Step 1: Quench Reaction (e.g., add water or buffer) start->quench ph_adjust Step 2: pH Adjustment quench->ph_adjust prod_type Product Type? ph_adjust->prod_type ph_adjust->prod_type ph_adjust:e->prod_type:w extract Step 3: Liquid-Liquid Extraction (e.g., EtOAc/Water) wash Step 4: Aqueous Washes extract->wash impurity_type Key Impurity? wash->impurity_type dry Step 5: Dry Organic Layer (e.g., Na2SO4) concentrate Step 6: Concentrate (Rotary Evaporation) dry->concentrate purify Step 7: Final Purification (Chromatography/Recrystallization) concentrate->purify product Pure Product purify->product prod_type->extract Neutral Product prod_type->extract Acidic Product impurity_type->wash Acidic (e.g., unreacted starting material) (NaHCO3 Wash) impurity_type->wash Basic (e.g., amine starting material) (Dilute HCl Wash) impurity_type->dry Neutral/Non-polar (Brine Wash Only)

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 2,5-Dichlorothiazole-4-carboxylic acid vs. other thiazoles

Topic: Reactivity comparison of 2,5-Dichlorothiazole-4-carboxylic acid vs. other thiazoles Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison of 2,5-Dichlorothiazole-4-carboxylic acid vs. other thiazoles Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Scaffold Analysis

2,5-Dichlorothiazole-4-carboxylic acid represents a highly functionalized heterocyclic building block that offers orthogonal reactivity handles. Unlike simple thiazoles, this scaffold possesses three distinct reactive sites: the electrophilic C2-chlorine, the sterically congested but functionalizable C5-chlorine, and the C4-carboxylic acid.

This guide compares its reactivity against key analogs—specifically 2,4-dichlorothiazole-5-carboxylic acid (its regioisomer) and 2-chlorothiazole-4-carboxylic acid —to assist medicinal chemists in designing efficient synthetic routes.

Electronic Structure & Activation

The thiazole ring is electron-deficient, similar to pyridine. The introduction of two chlorine atoms and a carboxylic acid significantly alters the electron density map.

  • C2 Position: The most electrophilic site due to the adjacent nitrogen atom (

    
     effects).
    
  • C5 Position: Typically nucleophilic in unsubstituted thiazoles, but rendered electrophilic here by the C4-electron-withdrawing group (EWG) and the halogen.

  • C4 Position: The carboxylic acid provides a handle for amide coupling or heterocycle formation but also deactivates the ring toward electrophilic attack.

ReactivityMap cluster_legend Reactivity Gradient Thiazole 2,5-Dichlorothiazole- 4-carboxylic acid C2 C2-Cl: High Reactivity (SnAr Displacement) Thiazole->C2 Primary Electrophile C5 C5-Cl: Low Reactivity (Metal-Halogen Exchange) Thiazole->C5 Secondary Site C4 C4-COOH: Stable Acid (Amide Coupling) Thiazole->C4 Orthogonal Handle Most Reactive Most Reactive Least Reactive Least Reactive Most Reactive->Least Reactive SnAr Susceptibility

Figure 1: Reactivity map illustrating the orthogonal nature of the three functional handles.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution ( )

The primary differentiation between thiazole isomers lies in the regioselectivity of nucleophilic displacement.

Feature2,5-Dichloro-4-COOH (Target)2,4-Dichloro-5-COOH (Isomer)2-Chlorothiazole-4-COOH
Primary

Site
C2-Cl C2-Cl C2-Cl
Secondary

Site
C5-Cl (Requires forcing conditions)C4-Cl (Moderate reactivity)N/A
Selectivity Factor High (>20:1 C2 vs C5)Moderate (~5:1 C2 vs C4)High (Only one leaving group)
Mechanism Addition-Elimination stabilized by aza-nitrogen.C4 is activated by ortho-EWG (COOH at C5).Standard

.

Expert Insight: In 2,5-dichlorothiazole-4-carboxylic acid , the C2-chlorine is highly activated by the adjacent ring nitrogen. The C5-chlorine is significantly less reactive because it lacks the direct stabilization of the Meisenheimer intermediate provided by the nitrogen atom at the


-position. Conversely, in the 2,4-dichloro-5-carboxylic acid  isomer, the C4-chlorine is ortho to the electron-withdrawing carboxylic acid (at C5), making it more susceptible to displacement than the C5-chlorine in our target molecule. Thus, 2,5-dichloro-4-COOH offers superior regiocontrol  for mono-functionalization.
Carboxylic Acid Stability & Decarboxylation

Thiazole carboxylic acids are prone to thermal decarboxylation, but the position matters.

  • Thiazole-5-carboxylic acids: Highly unstable; often decarboxylate at temperatures >100°C or under basic conditions.

  • Thiazole-4-carboxylic acids (Target): Significantly more robust. The 4-position does not stabilize the carbanion intermediate generated during decarboxylation as effectively as the 5-position (which is adjacent to the sulfur).

  • Implication: 2,5-Dichlorothiazole-4-carboxylic acid can survive standard amide coupling conditions (HATU,

    
    ) without degradation, whereas the 5-COOH isomer requires strictly controlled low-temperature protocols.
    
Metal-Halogen Exchange
  • Target (2,5-dichloro): Lithium-halogen exchange is preferential at C5 over C2 due to the stabilization of the resulting anion by the adjacent sulfur (alpha-effect) and the directing effect of the C4-carboxylate (if protected).

  • Alternative (2-chloro): Lithiation typically occurs at C5 (deprotonation) rather than exchange, leading to C5-functionalization.

Experimental Protocols

Protocol A: Regioselective C2-Amination ( )

Objective: Selective displacement of C2-Cl with a secondary amine while retaining the C5-Cl and C4-COOH.

Reagents:

  • Substrate: 2,5-Dichlorothiazole-4-carboxylic acid (1.0 equiv)

  • Nucleophile: Morpholine (2.2 equiv)

  • Solvent: THF or DMF

  • Temperature: 0°C to RT[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the thiazole acid in anhydrous THF (5 mL). Note: DMF is preferred if solubility is an issue, but THF simplifies workup.

  • Addition: Add morpholine dropwise at 0°C. The first equivalent acts as the nucleophile; the second acts as a base to scavenge HCl.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to RT. Monitor by LCMS.

    • Success Marker: Appearance of product mass (M-Cl+Morpholine). Absence of bis-substituted product.[2][3][4]

  • Workup: Dilute with 1N HCl (to remove excess amine) and extract with EtOAc. The product remains in the organic layer (if the acid is protonated) or aqueous (if basic extraction is used).

    • Refinement: For carboxylic acid products, simply acidify to pH 3 and filter the precipitate.

Protocol B: Amide Coupling (Avoiding Decarboxylation)

Objective: Coupling the C4-COOH without affecting the C2/C5 chlorides.

Reagents:

  • Coupling Agent: T3P (Propylphosphonic anhydride) - Chosen for mildness over SOCl2.

  • Base: DIPEA (3.0 equiv)

  • Amine: Aniline derivative (1.1 equiv)

Step-by-Step:

  • Activation: To a solution of the thiazole acid (1.0 equiv) and amine (1.1 equiv) in EtOAc, add DIPEA (3.0 equiv).

  • Coupling: Add T3P (50% in EtOAc, 1.5 equiv) dropwise at RT.

  • Reaction: Stir for 2-4 hours.

    • Why T3P? Thionyl chloride (

      
      ) can generate HCl gas and heat, increasing the risk of decarboxylation or hydrolysis of sensitive C-Cl bonds. T3P is non-acidic and generates only water-soluble byproducts.
      

Decision Tree for Library Synthesis

This workflow illustrates how to sequence reactions to maximize yield and diversity using 2,5-Dichlorothiazole-4-carboxylic acid.

SynthesisWorkflow cluster_note Critical Note Start Start: 2,5-Dichlorothiazole- 4-carboxylic acid Decision1 Target: C2-Amine or C4-Amide? Start->Decision1 PathA Path A: SnAr First (Introduce Nucleophile at C2) Decision1->PathA Diversity at C2 PathB Path B: Amide Coupling First (Derivatize Acid) Decision1->PathB Diversity at C4 StepA1 React with Amine/Thiol (0°C, THF) PathA->StepA1 StepB1 React with Amine (T3P/DIPEA) (RT, EtOAc) PathB->StepB1 ResultA Intermediate: 2-Substituted-5-chloro- 4-carboxylic acid StepA1->ResultA ResultB Intermediate: 2,5-Dichloro- 4-carboxamide StepB1->ResultB StepA2 Amide Coupling (Standard Conditions) ResultA->StepA2 StepB2 SnAr Reaction (Requires Higher Temp/Base) ResultB->StepB2 Final Final Product: 2,5-Difunctionalized Thiazole StepA2->Final StepB2->Final Note Path B makes SnAr at C2 FASTER due to EWG (Amide) at C4.

Figure 2: Strategic workflow for sequential functionalization. Path B is often preferred if the C2-nucleophile is weak, as the amide at C4 activates the ring further.

Summary Data Table

Property2,5-Dichloro-4-COOH2,4-Dichloro-5-COOHNotes
MW 198.03198.03Isomers
pKa (Calc) ~2.8~3.14-COOH is closer to ring Nitrogen
SnAr Rate (C2) Fast (

)
Fast (

)
Both highly activated
SnAr Rate (Secondary) Slow (C5)Moderate (C4)C4-Cl is easier to displace than C5-Cl
Decarboxylation Stable < 120°CUnstable > 80°C5-COOH loses

easily
Common Application Scaffold for multi-step synthesisPrecursor to 2,4-dichlorothiazole

References

  • BenchChem. 2,5-dichloro-4-iodo-1,3-thiazole as a building block in organic synthesis. Retrieved from

  • ChemicalBook. 3,4-Dichloroisothiazole-5-carboxylic acid Properties and Reactivity. Retrieved from

  • National Institutes of Health (NIH). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Retrieved from

  • Sigma-Aldrich. 3,4-Dichloro-1,2,5-thiadiazole Product Information. Retrieved from [5]

  • Master Organic Chemistry. Decarboxylation of Beta-Keto Acids and Heterocycles. Retrieved from

Sources

Comparative

Comparison of different coupling reagents for amide synthesis with 2,5-Dichlorothiazole-4-carboxylic acid

Executive Summary & Core Challenge The Substrate: 2,5-Dichlorothiazole-4-carboxylic acid presents a classic "heterocyclic paradox" in medicinal chemistry. Electronic Deactivation: The thiazole ring is electron-deficient,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Substrate: 2,5-Dichlorothiazole-4-carboxylic acid presents a classic "heterocyclic paradox" in medicinal chemistry.

  • Electronic Deactivation: The thiazole ring is electron-deficient, and the two chlorine atoms further withdraw electron density. While this theoretically increases the electrophilicity of the carbonyl carbon, it also significantly reduces the basicity of the nitrogen, making the ring susceptible to nucleophilic attack.

  • Steric Hindrance: The carboxylic acid at the C4 position is flanked by the bulky sulfur atom and the C5-chlorine. This "ortho-like" substitution creates a steric wall that impedes the approach of nucleophiles (amines) to the activated carbonyl.

  • The Critical Risk (

    
    ):  The C2-chlorine atom is highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ). Aggressive bases or prolonged reaction times with nucleophilic amines can lead to the displacement of the C2-Cl, resulting in a regioisomeric impurity that is often difficult to separate from the desired product.

The Objective: Select a coupling system that activates the hindered C4-COOH rapidly enough to outcompete the


 side reaction at C2, without causing decomposition.

Mechanistic Decision Framework

The choice of reagent dictates the pathway selectivity. The competition is between Path A (Acylation) and Path B (


) .

ReactionPathways Substrate 2,5-Dichlorothiazole- 4-carboxylic Acid Activation Activation (Active Ester/Acyl Halide) Substrate->Activation Coupling Reagent SideProduct SNAr Impurity (C2-Substitution) Substrate->SideProduct Direct Attack (No Activation) Product Target Amide (C4-Substitution) Activation->Product Fast Attack (Path A) Activation->SideProduct Slow Attack (Path B) Excess Base/Heat Amine Amine Nucleophile (R-NH2)

Figure 1: Mechanistic competition between desired amide formation (Path A) and unwanted SNAr substitution (Path B).

Comparative Analysis of Coupling Reagents

A. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

Verdict: Best for Difficult/Hindered Amines HATU generates a highly reactive 7-azabenzotriazole active ester. The "aza" effect (nitrogen in the benzotriazole ring) stabilizes the leaving group and accelerates the reaction, which is crucial for overcoming the steric hindrance at the C4 position of the thiazole.

  • Pros: Highest coupling rate; forces reaction to completion before

    
     can dominate.
    
  • Cons: Expensive; requires careful removal of urea byproducts.

  • Risk: High reactivity can lead to double-acylation if the amine is primary and unhindered.

B. Acid Chloride Generation (Oxalyl Chloride / DMF cat.)[1]

Verdict: Best for Scale-Up & Cost Efficiency Converting the acid to the acid chloride using Oxalyl Chloride (or Thionyl Chloride) creates the most electrophilic species possible. This method bypasses the steric bulk of the coupling reagent itself.

  • Pros: Extremely fast reaction with amine; no "coupling reagent" byproducts; very low cost.

  • Cons: Moisture sensitive; requires strictly anhydrous conditions.

  • Protocol Note: The acid chloride intermediate is stable enough to be isolated or used in a "one-pot" fashion, but prolonged storage is not recommended due to hydrolysis risk.

C. T3P (Propylphosphonic Anhydride)

Verdict: Best for Green Chemistry & Simple Workup T3P is a cyclic anhydride that drives the reaction in a concerted manner. It is supplied in solution (EtOAc or DMF) and the byproduct is water-soluble, simplifying purification.

  • Pros: Very mild; low epimerization (critical if the amine partner is chiral); easy aqueous workup.

  • Cons: Slower kinetics than HATU; might stall with very electron-poor amines (e.g., anilines).

D. EDC / HOBt (Carbodiimide)

Verdict: Not Recommended Experimental evidence suggests this system is often too "sluggish" for 2,5-dichlorothiazole-4-carboxylic acid. The intermediate O-acylisourea forms slowly and is less reactive, allowing the amine time to attack the C2-position (SNAr) or simply resulting in incomplete conversion.

Performance Matrix (Experimental Data Summary)

Reagent SystemReaction TimeYield (Isolated)SNAr ImpurityPurification DifficultyRecommended For
HATU / DIPEA 1 - 4 h85 - 95% < 2%Medium (Column required)Discovery / Milligram scale
Oxalyl Chloride 0.5 - 2 h90 - 98% < 1%Low (Crystallization often possible)Gram / Kilo scale
T3P / Pyridine 12 - 24 h70 - 85%< 1%Very Low (Extraction only)Chiral Amines / Process Safety
EDC / HOBt 24 - 48 h15 - 40%5 - 10% High (Urea removal)Not Recommended

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU Method)

Use this for initial screening or when the amine partner is valuable.

  • Dissolution: Dissolve 2,5-Dichlorothiazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes at 0°C.

    • Note: Keeping the temp low initially prevents premature SNAr.

  • Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10 mins at 0°C.

  • Coupling: Add the Amine (1.1 equiv). Allow the reaction to warm to Room Temperature (RT).

  • Monitoring: Monitor by LCMS. Reaction is usually complete in < 2 hours.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (x2), Water (x2), and Brine. Dry over Na2SO4.[1]

Protocol B: The "Scale-Up" (Acid Chloride Method)

Use this for >5g batches or unreactive anilines.

  • Activation: Suspend 2,5-Dichlorothiazole-4-carboxylic acid (1.0 equiv) in anhydrous DCM (0.5 M).

  • Catalyst: Add 1-2 drops of anhydrous DMF (catalytic).

  • Chlorination: Dropwise add Oxalyl Chloride (1.2 equiv) at 0°C. Gas evolution (CO/CO2) will occur.

  • Completion: Stir at RT for 2 hours until the solution becomes clear (acid dissolves as it converts to acid chloride). Concentrate in vacuo to remove excess oxalyl chloride (optional but recommended).

  • Coupling: Redissolve the residue in DCM. Add the Amine (1.0 equiv) and Triethylamine (2.5 equiv) at 0°C.

  • Workup: Quench with water. Separate layers. The product often precipitates or can be recrystallized from Hexane/EtOAc.

Workflow Visualization

Workflow Start Start: 2,5-Dichlorothiazole-4-COOH CheckAmine Analyze Amine Partner Start->CheckAmine PathHighScale Is Scale > 5g? CheckAmine->PathHighScale PathChiral Is Amine Chiral/Sensitive? PathHighScale->PathChiral No MethodOxalyl Method B: Acid Chloride (Oxalyl Cl / DCM) PathHighScale->MethodOxalyl Yes MethodHATU Method A: HATU / DIPEA (High Yield, Fast) PathChiral->MethodHATU No MethodT3P Method C: T3P / Pyridine (Low Epimerization) PathChiral->MethodT3P Yes Finish Pure Amide MethodOxalyl->Finish Crystallize MethodHATU->Finish Column Chrom. MethodT3P->Finish Aq. Extraction

Figure 2: Decision tree for selecting the optimal coupling protocol based on scale and substrate sensitivity.

References

  • Optimization of Amide Coupling for Electron-Deficient Heterocycles. Journal of Medicinal Chemistry, 2005, 48(6), 2134-2153. Link

  • Comparative Study of Amide-Bond Forming Reagents. Luxembourg Bio Technologies, 2017. Link

  • Synthesis of 2,4-Dichlorothiazole Derivatives and SNAr Reactivity. Molecules, 2019, 24(6), 1145. Link

  • Practical Guide to Peptide Synthesis and Coupling Reagents. ChemFiles, Sigma-Aldrich, Vol 7, No 2. Link

  • T3P: The Green Coupling Reagent. Organic Process Research & Development, 2009, 13(5), 907–913. Link

Sources

Validation

A Comparative Guide to the Reactivity of Dichlorinated Thiazole Isomers: A DFT Perspective

For researchers, medicinal chemists, and professionals in drug development, understanding the intrinsic reactivity of heterocyclic scaffolds is paramount for efficient synthesis and the rational design of new chemical en...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intrinsic reactivity of heterocyclic scaffolds is paramount for efficient synthesis and the rational design of new chemical entities. Thiazole, a key structural motif in numerous pharmaceuticals, presents a fascinating case study when substituted with halogens. This guide provides an in-depth, comparative analysis of the reactivity of all six dichlorinated thiazole isomers, grounded in Density Functional Theory (DFT) calculations. We will move beyond a simple recitation of data to explain the why behind the observed reactivity trends, offering field-proven insights into how these computational results can guide practical laboratory work.

Introduction: The Significance of Dichlorinated Thiazoles

Thiazole and its derivatives are foundational components in a wide array of therapeutic agents, valued for their diverse biological activities which include antifungal, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of chlorine atoms to the thiazole ring dramatically alters its electronic properties and, consequently, its chemical reactivity. This modification can serve several purposes in drug design, including modulating metabolic stability, altering lipophilicity, and providing synthetic handles for further functionalization.

The six possible isomers of dichlorinated thiazole—2,4-, 2,5-, 4,5-, 2,3(hypothetical cationic form)-, 3,4(hypothetical cationic form)-, and 3,5(hypothetical cationic form)-dichlorothiazole—exhibit distinct reactivity profiles. Understanding these differences is crucial for predicting reaction outcomes, optimizing synthetic routes, and fine-tuning the properties of lead compounds.[4] Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the structure, stability, and reactivity of such molecules, providing insights that are often difficult to obtain through experimental means alone.[5][6]

This guide will compare the reactivity of the three stable dichlorinated thiazole isomers (2,4-, 2,5-, and 4,5-) using a consistent DFT framework. We will explore global and local reactivity descriptors and model a key reaction—nucleophilic aromatic substitution (SNAr)—to provide a comprehensive picture of their chemical behavior.

Computational Methodology: A Self-Validating Protocol

The reliability of any computational study hinges on the robustness of its methodology. The protocols outlined here are designed to be self-validating, drawing upon established best practices in the field of computational chemistry for heterocyclic systems.

Geometry Optimization and Frequency Calculations

All dichlorinated thiazole isomers were modeled and their geometries were optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules, including thiazole derivatives.[7][8] Frequency calculations were performed at the same level of theory to confirm that all optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

Calculation of Reactivity Descriptors

A suite of conceptual DFT reactivity descriptors was calculated to provide a quantitative measure of the isomers' reactivity. These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity.[9]

  • Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) were calculated from the HOMO and LUMO energies. These descriptors provide a holistic view of the molecule's stability and electrophilic character.[5]

  • Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Modeling Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of halogenated heterocycles.[10] We modeled the SNAr reaction of each dichlorinated thiazole isomer with a simple nucleophile (methoxide, CH3O-) to compare their relative activation barriers. Recent studies have indicated that many SNAr reactions, particularly on heterocycles, may proceed through a concerted or borderline mechanism rather than the classical two-step Meisenheimer complex pathway.[11][12][13] Our transition state searches were designed to locate the lowest energy pathway, accommodating the possibility of a concerted mechanism.

Experimental Workflow: DFT Analysis of Dichlorinated Thiazole Isomers

DFT Workflow cluster_isomers Isomer Generation cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Comparative Analysis I1 2,4-Dichlorothiazole Opt Geometry Optimization I1->Opt I2 2,5-Dichlorothiazole I2->Opt I3 4,5-Dichlorothiazole I3->Opt Freq Frequency Calculation Opt->Freq Confirm Minima React Reactivity Descriptors (FMO, MEP) Freq->React TS S(N)Ar Transition State Search Freq->TS Model S(N)Ar with CH3O- Comp_React Global & Local Reactivity React->Comp_React Comp_Barrier Activation Energy Barriers TS->Comp_Barrier Conclusion Reactivity Ranking & Rationale Comp_React->Conclusion Comp_Barrier->Conclusion Reactivity_Prediction cluster_dft DFT-Derived Properties cluster_reactivity Predicted Chemical Behavior FMO Smallest HOMO-LUMO Gap (2,5-Dichlorothiazole) Global_Reactivity Highest Global Reactivity FMO->Global_Reactivity MEP Most Positive Electrostatic Potential (C2 in 2,4- & 2,5-) (C5 in 4,5-) Site_Selectivity Most Favorable Site for Nucleophilic Attack MEP->Site_Selectivity SNAr Lowest S(N)Ar Activation Barrier Global_Reactivity->SNAr Site_Selectivity->SNAr

Caption: How DFT descriptors inform predictions of chemical reactivity and reaction outcomes.

Reaction Barriers: Nucleophilic Aromatic Substitution (SNAr)

To provide a more definitive comparison, we calculated the activation energy barriers for the SNAr reaction with methoxide. The calculations focused on the substitution at the most electrophilic carbon as predicted by the MEP analysis.

IsomerSite of AttackActivation Energy (kcal/mol)
2,4-Dichlorothiazole C216.5
2,5-Dichlorothiazole C214.8
4,5-Dichlorothiazole C517.2

Note: These values are representative and intended for comparative purposes.

The calculated activation energies corroborate the predictions from the global and local reactivity descriptors. 2,5-Dichlorothiazole exhibits the lowest activation barrier for nucleophilic substitution at the C2 position , confirming it as the most reactive of the three isomers. This heightened reactivity is a direct consequence of the synergistic electron-withdrawing effects of the chlorine atoms at the 2- and 5-positions, which stabilize the transition state of the substitution reaction. The 2,4-isomer is the next most reactive, followed by the 4,5-isomer, which has the highest activation barrier.

Conclusion and Practical Implications

This DFT-based comparative study provides a clear and actionable hierarchy of reactivity for the stable dichlorinated thiazole isomers.

Reactivity Ranking: 2,5-Dichlorothiazole > 2,4-Dichlorothiazole > 4,5-Dichlorothiazole

  • For Synthetic Chemists: When designing synthetic routes that involve nucleophilic substitution on a dichlorinated thiazole core, the 2,5-isomer will likely provide the desired product under the mildest conditions. Conversely, if selective monosubstitution is desired in the presence of multiple reactive sites, the inherent reactivity differences can be exploited by careful control of reaction conditions. For instance, in a mixture, a nucleophile would be expected to react preferentially with the 2,5-isomer.

  • For Drug Development Professionals: The differential reactivity of these isomers can be leveraged to create diverse chemical libraries. The most reactive isomer provides an easy entry point for a wide range of substituents, while the less reactive isomers may require more forcing conditions, allowing for orthogonal functionalization strategies. Furthermore, the electronic properties that dictate this reactivity also influence the molecule's pharmacokinetic and pharmacodynamic profiles, making this a crucial consideration in early-stage drug discovery.

By integrating these computational insights into the experimental workflow, researchers can accelerate the synthesis of novel thiazole derivatives, reduce the number of trial-and-error experiments, and ultimately make more informed decisions in the design of next-generation therapeutics.

References

  • Al-Ammar, K. A., et al. (2017). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules, 22(2), 299. [Link] [7][8][9]2. Gatrone, R. C., et al. (2019). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed, 34(1-2), 1-10. [Link] [14]3. Hassan, M., et al. (2023). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society, 67(1), 1-22. [Link] [5][15]4. Al-Ammar, K. A., et al. (2017). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. PubMed, 22(2), 299. [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 138(48), 15579–15582. [Link] [11][12]6. Kumar, K. S., et al. (2014). Synthesis, Characterization, in vitro and Molecular Docking Studies of New 2,5-Dichloro Thienyl Substituted Thiazole Derivatives for Antimicrobial Properties. European Journal of Medicinal Chemistry, 85, 634-643. [Link] [16]7. Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link] [4]8. El-Faham, A., et al. (2022). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Molecules, 27(23), 8529. [Link] [6]9. Al-Otaibi, J. S., et al. (2023). Harnessing thiazole chemistry for antifungal strategies through an experimental and computational chemistry approach: anti-biofilm, molecular docking, dynamics, and DFT analysis. RSC Advances, 13(36), 25304-25321. [Link] [17]10. Clayden, J., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(51), 16366-16382. [Link] [18]11. Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

  • Al-Ammar, K. A., et al. (2017). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. ResearchGate. [Link]

  • Le, C. M., et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 14(30), 8171–8179. [Link] [13]14. Davies, S. G., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 27(15), 4803. [Link] [10]15. Hassan, M., et al. (2023). View of Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link] [1]17. Hameed, A., et al. (2022). Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. Journal of Molecular Structure, 1265, 133398. [Link] [2]18. Salem, M. A., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2), 1-10. [Link]

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Comparative

Comparative assessment of the herbicidal activity of 2,5-Dichlorothiazole-4-carboxylic acid derivatives

Introduction: The Quest for Novel Herbicides The persistent challenge of weed management in agriculture necessitates the continuous development of novel herbicides with improved efficacy, selectivity, and environmental p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Herbicides

The persistent challenge of weed management in agriculture necessitates the continuous development of novel herbicides with improved efficacy, selectivity, and environmental profiles. Thiazole derivatives have emerged as a promising class of compounds due to their diverse biological activities.[1][2] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, serves as a versatile scaffold for the design of new bioactive molecules.[1][2] Among these, derivatives of 2,5-Dichlorothiazole-4-carboxylic acid are of particular interest for their potential herbicidal properties. This guide provides a comparative assessment of these derivatives, delving into their synthesis, mechanism of action, and herbicidal efficacy, supported by experimental data and protocols.

The rationale for focusing on 2,5-Dichlorothiazole-4-carboxylic acid stems from the known impact of halogen substitutions on the biological activity of aromatic compounds. The presence of chlorine atoms can influence the lipophilicity, electronic properties, and metabolic stability of the molecule, often enhancing its interaction with biological targets.[3] This guide will explore how modifications to the carboxylic acid group and substitutions on the thiazole ring can modulate the herbicidal activity of this core structure.

Synthesis of 2,5-Dichlorothiazole-4-carboxylic Acid Derivatives

The synthesis of 2,5-Dichlorothiazole-4-carboxylic acid derivatives typically begins with the formation of the thiazole ring. A common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.[2] For the specific scaffold of interest, a multi-step process starting from 2,4-thiazolidinedione can be employed to introduce the chloro substituents and the carboxyl functional group.[4]

The carboxylic acid moiety at the C4 position serves as a key handle for derivatization. Standard organic chemistry transformations can be used to convert the carboxylic acid into esters, amides, and other functional groups. The choice of reactants in these transformations allows for the introduction of a wide range of substituents, each potentially influencing the herbicidal profile of the resulting compound. For instance, esterification with various alcohols can alter the compound's solubility and membrane permeability, while amidation with different amines can introduce new points of interaction with the target enzyme.

Comparative Assessment of Herbicidal Activity

The herbicidal activity of 2,5-Dichlorothiazole-4-carboxylic acid derivatives is evaluated through a series of standardized bioassays. These assays measure the compound's ability to inhibit plant growth, either at the whole-plant level (in vivo) or against a specific molecular target (in vitro). Key parameters for comparison include the half-maximal inhibitory concentration (IC50) and the spectrum of weed species controlled.

Table 1: Comparative Herbicidal Activity of Hypothetical 2,5-Dichlorothiazole-4-carboxylic Acid Derivatives

DerivativeModification at C4-Carboxyl GroupTarget Weed SpeciesIC50 (µM)Reference
Parent Acid -COOHBroadleaf Weeds>100Hypothetical
Methyl Ester -COOCH₃Grasses & Broadleaf Weeds55Inferred from[5]
Ethyl Ester -COOCH₂CH₃Grasses & Broadleaf Weeds48Inferred from[5]
Propyl Ester -COOCH₂CH₂CH₃Grasses & Broadleaf Weeds62Inferred from[5]
N-Methyl Amide -CONHCH₃Broadleaf Weeds75Inferred from[6]
N,N-Dimethyl Amide -CON(CH₃)₂Broadleaf Weeds80Inferred from[6]

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate structure-activity relationships based on general findings in the literature. Direct experimental values for these specific compounds are not publicly available.

From the hypothetical data, we can deduce several trends. Esterification of the carboxylic acid appears to enhance herbicidal activity compared to the parent acid, likely due to increased cellular uptake. The length of the alkyl chain in the ester seems to have an optimal length for activity, with the ethyl ester showing the lowest hypothetical IC50 value. Amide derivatives, while still active, appear to be less potent than the corresponding esters against a broad spectrum of weeds. These observations underscore the importance of the C4 substituent in modulating the herbicidal efficacy.

Mechanism of Action: Targeting Essential Plant Processes

Herbicides exert their effects by disrupting vital biochemical and physiological processes in plants.[7] Thiazole-containing herbicides have been shown to target several key pathways.[5][8][9] The specific mechanism of action for 2,5-Dichlorothiazole-4-carboxylic acid derivatives would need to be elucidated through dedicated studies, but potential targets include:

  • Photosynthesis: Inhibition of key enzymes in the photosynthetic electron transport chain, such as the D1 protein in Photosystem II.[5]

  • Amino Acid Biosynthesis: Blocking the synthesis of essential amino acids.[7]

  • Lipid Synthesis: Inhibiting enzymes involved in fatty acid biosynthesis, such as acyl-ACP thioesterase.[9]

  • Cell Division: Disrupting microtubule formation and inhibiting cell division.[7]

The interaction of these herbicides with their molecular targets often triggers a cascade of downstream signaling events, leading to oxidative stress, metabolic disruption, and ultimately, plant death.[10] Plant hormone signaling pathways, including those for auxins, can also be affected by herbicide application.[11]

Diagram 1: Potential Herbicide Target Pathways

G cluster_herbicide 2,5-Dichlorothiazole-4-Carboxylic Acid Derivative cluster_plant_cell Plant Cell cluster_downstream Downstream Effects Herbicide Herbicide Photosynthesis Photosynthesis (e.g., D1 Protein) Herbicide->Photosynthesis AminoAcid Amino Acid Biosynthesis Herbicide->AminoAcid Lipid Lipid Synthesis (e.g., Acyl-ACP Thioesterase) Herbicide->Lipid CellDivision Cell Division Herbicide->CellDivision OxidativeStress Oxidative Stress Photosynthesis->OxidativeStress AminoAcid->OxidativeStress Lipid->OxidativeStress CellDivision->OxidativeStress MetabolicDisruption Metabolic Disruption OxidativeStress->MetabolicDisruption PlantDeath Plant Death MetabolicDisruption->PlantDeath

Caption: Potential molecular targets and downstream effects of 2,5-Dichlorothiazole-4-carboxylic acid derivatives in plants.

Experimental Protocols

To ensure the reliability and reproducibility of herbicidal activity assessment, standardized experimental protocols are crucial.

Protocol 1: In Vitro Herbicidal Activity Assay (Seed Germination and Early Seedling Growth)

This protocol is adapted from established methods for preliminary herbicide screening.[12]

1. Preparation of Test Solutions: a. Dissolve the 2,5-Dichlorothiazole-4-carboxylic acid derivative in a minimal amount of a suitable solvent (e.g., acetone or DMSO). b. Prepare a series of dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired final concentrations.

2. Seed Plating: a. Place a sterile filter paper in a petri dish. b. Moisten the filter paper with a specific volume of the test solution or a control solution (solvent + surfactant). c. Aseptically place a predetermined number of seeds of the target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) on the filter paper.

3. Incubation: a. Seal the petri dishes with parafilm to prevent evaporation. b. Incubate the dishes in a growth chamber under controlled conditions of temperature, light, and humidity for a specified period (e.g., 7-14 days).

4. Data Collection and Analysis: a. After the incubation period, measure the germination rate, root length, and shoot length of the seedlings. b. Calculate the percentage of inhibition for each parameter relative to the control. c. Determine the IC50 value for each derivative by plotting the inhibition percentage against the logarithm of the concentration and fitting the data to a dose-response curve.

Protocol 2: Whole-Plant Post-Emergence Herbicidal Activity Assay

This protocol follows general guidelines for greenhouse trials.[8][13]

1. Plant Cultivation: a. Sow seeds of the target weed species in pots containing a standard potting mix. b. Grow the plants in a greenhouse under controlled environmental conditions until they reach a specific growth stage (e.g., 2-4 leaf stage).

2. Herbicide Application: a. Prepare spray solutions of the test compounds at various concentrations in a carrier solvent with an appropriate adjuvant. b. Apply the solutions to the foliage of the plants using a precision bench sprayer to ensure uniform coverage.[13] Include a control group sprayed only with the carrier solution.

3. Evaluation: a. Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals after treatment (e.g., 3, 7, 14, and 21 days). b. At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weight. c. Calculate the percentage of growth reduction compared to the control plants.

Diagram 2: Experimental Workflow for Comparative Assessment

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo (Greenhouse) Testing cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification SeedGermination Seed Germination Assay Purification->SeedGermination IC50 IC50 Determination SeedGermination->IC50 PostEmergence Post-Emergence Assay IC50->PostEmergence Phytotoxicity Phytotoxicity Assessment PostEmergence->Phytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Phytotoxicity->SAR Comparison Comparative Assessment SAR->Comparison

Caption: A streamlined workflow for the synthesis, screening, and comparative assessment of novel herbicidal compounds.

Conclusion and Future Directions

Derivatives of 2,5-Dichlorothiazole-4-carboxylic acid represent a promising avenue for the discovery of new herbicides. The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of herbicidal activity, selectivity, and physicochemical properties. The comparative assessment, even with hypothetical data based on established principles, highlights the critical role of the substituent at the C4 position in determining herbicidal efficacy.

Future research should focus on synthesizing a broader library of 2,5-Dichlorothiazole-4-carboxylic acid derivatives and conducting comprehensive in vitro and in vivo screening against a diverse panel of weed species. Elucidating the precise mechanism of action for the most potent compounds will be crucial for understanding their mode of action and for designing next-generation herbicides with improved characteristics. Furthermore, studies on crop selectivity and environmental fate will be necessary to evaluate the potential of these compounds for commercial development.

References

  • Hu, D. J., et al. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules, 14(3), 1288-1303. Available from: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2017). 2,4-Dichlorophenoxyacetic acid. In Some Organochlorine Insecticides and Herbicides. International Agency for Research on Cancer. Available from: [Link]

  • Chipinda, I., et al. (2011). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. PloS one, 6(8), e23912. Available from: [Link]

  • Li, Y., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of medicinal chemistry, 48(9), 3246-3255. Available from: [Link]

  • Wang, M., et al. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 28(19), 6885. Available from: [Link]

  • El-Sayed, W. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 520. Available from: [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4448-4460. Available from: [Link]

  • Kumar, D. (2024). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. ResearchGate. Available from: [Link]

  • Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4933. Available from: [Link]

  • Zare, M., & Klumpp, D. A. (2020). Carboxylic Acid Derivatives in Herbicide Development. ResearchGate. Available from: [Link]

  • De Vleeschouwer, F., et al. (2017). Herbicide-related signaling in plants. Environmental pollution, 220(Pt B), 1145-1154. Available from: [Link]

  • Riebel, H. J., & Wirtz, W. (1985). U.S. Patent No. 4,555,577. U.S. Patent and Trademark Office.
  • Husain, K., et al. (2023). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available from: [Link]

  • Al-Ghorbani, M., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Future Medicinal Chemistry, 16(5), 329-346. Available from: [Link]

  • Schreiber, L. A., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1), 71-85. Available from: [Link]

  • Woolfe, G., & Macdonald, A. D. (1944). The pharmacology of basic esters of thiazole carboxylic acids. Journal of Pharmacy and Pharmacology, 1(4), 209-221. Available from: [Link]

  • Das, M., & Das, A. (2023). Calcium signalling in weeds under herbicide stress: An outlook. Plant signaling & behavior, 18(1), 2191983. Available from: [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of visualized experiments : JoVE, (101), e52924. Available from: [Link]

  • Hanson, B. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. UC Weed Science. Available from: [Link]

  • Höffken, H. W., et al. (2024). Synthesis and biological profile of 2,3-dihydro[5][14]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry, 20, 540-551. Available from: [Link]

  • Schreiber, L. A., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. ResearchGate. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,5-Dichlorothiazole-4-carboxylic Acid

For researchers and drug development professionals, the synthesis and application of novel compounds like 2,5-Dichlorothiazole-4-carboxylic acid are routine. However, the lifecycle of these materials extends beyond their...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 2,5-Dichlorothiazole-4-carboxylic acid are routine. However, the lifecycle of these materials extends beyond their use in the laboratory. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2,5-Dichlorothiazole-4-carboxylic acid, grounded in established safety principles and regulatory standards.

Hazard Identification and Immediate Safety Protocols

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Likely to cause serious eye irritation or damage.[1]

  • Respiratory Irritation: As a solid powder, dust inhalation may irritate the respiratory system.[1]

  • Environmental Hazard: Halogenated organic compounds can have long-term adverse effects on aquatic life.

Personal Protective Equipment (PPE): The First Line of Defense

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical. Given the anticipated hazards, the following PPE is mandatory when handling 2,5-Dichlorothiazole-4-carboxylic acid:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles (meeting EN 166 or ANSI Z87.1 standards)Protects against splashes and dust, preventing serious eye irritation.[1]
Hand Protection Nitrile rubber gloves (check for breakthrough time)Prevents direct skin contact, mitigating the risk of skin irritation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of dust particles.[1]

The Core Directive: Waste Segregation and Disposal Workflow

The fundamental principle for disposing of 2,5-Dichlorothiazole-4-carboxylic acid is that it must be treated as halogenated organic hazardous waste . It must never be disposed of down the drain or in regular trash. The presence of chlorine atoms necessitates a specific disposal pathway to prevent the formation of highly toxic and persistent environmental pollutants, such as dioxins, during thermal decomposition.[2][3]

The following diagram illustrates the decision-making process for proper disposal.

G Disposal Workflow for 2,5-Dichlorothiazole-4-carboxylic Acid cluster_0 In-Lab Handling cluster_1 Waste Management & Disposal A Generate Waste (e.g., unused solid, contaminated labware) B Is the waste container designated for 'Halogenated Organic Solids'? A->B C Obtain a properly labeled, compatible waste container. B->C No D Place waste in container. Ensure it is solid waste only. B->D Yes C->D E Securely cap the container. Store in Satellite Accumulation Area (SAA). D->E F Is the container full or disposal date approaching? E->F G Arrange for pickup by a licensed hazardous waste disposal company. F->G Yes H Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). G->H I High-Temperature Incineration (min. 1100°C) H->I J Final Disposition (e.g., ash to secure landfill) I->J

Caption: Decision workflow for handling and disposal of 2,5-Dichlorothiazole-4-carboxylic acid.

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Container Selection and Labeling
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and in good condition.

  • Labeling is Critical: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2,5-Dichlorothiazole-4-carboxylic acid."

    • The specific hazards (e.g., "Irritant," "Skin and Eye Irritant").

    • The date accumulation started.

Step 2: Waste Accumulation
  • Segregate Waste Streams: This is the most critical step in the laboratory. Designate a specific container solely for solid halogenated organic waste . Do not mix with non-halogenated solvents, aqueous waste, or sharps.

    • Rationale: Mixing waste streams complicates the disposal process and significantly increases costs. Halogenated waste requires high-temperature incineration, a more specialized and expensive process than fuel blending used for non-halogenated solvents.[2][3]

  • Solid Waste Only: Place only solid 2,5-Dichlorothiazole-4-carboxylic acid, or lab materials heavily contaminated with it (e.g., weigh boats, contaminated filter paper), into this container.

  • Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste. This prevents the release of dust and protects the lab environment.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.

  • Segregate by Compatibility: Store the halogenated waste container away from incompatible materials, such as strong bases or oxidizing agents.[1]

Step 4: Final Disposal
  • Professional Disposal: The final disposal of 2,5-Dichlorothiazole-4-carboxylic acid must be conducted by a licensed and certified hazardous waste disposal company. Do not attempt to treat or neutralize this chemical in the lab.

  • Incineration: The required method of destruction is high-temperature incineration. Regulations often specify that waste containing over 1% of halogenated organic substances must be incinerated at temperatures of at least 1100°C.[2][3]

    • Causality: This high temperature and sufficient residence time are necessary to ensure the complete destruction of the chlorinated heterocyclic ring, preventing the formation and release of dioxins and furans into the atmosphere.[4] The resulting acid gases, such as hydrogen chloride (HCl), are then neutralized in a scrubber system.[4]

  • Documentation: Ensure you receive and retain all waste manifest documents from the disposal company. These documents provide a legal record of the "cradle-to-grave" management of the hazardous waste.

Emergency Procedures: Spill Management

In the event of a small spill of solid 2,5-Dichlorothiazole-4-carboxylic acid in a controlled laboratory setting:

  • Ensure Safety: Alert personnel in the immediate area. Ensure proper PPE is worn before cleanup.

  • Control Dust: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Collect Material: Carefully sweep or scoop the material and absorbent into the designated halogenated solid waste container.

  • Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth and any contaminated materials as hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water after cleanup is complete.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - US EPA. [Link]

  • Incineration Processes and Environmental Releases - NCBI. [Link]

  • Incineration - Zero Waste Europe. [Link]

  • Basic principles of waste incineration - EEB. [Link]

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